molecular formula C9H8ClFO2 B13060972 2-(4-Chloro-2-fluorophenyl)propanoic acid

2-(4-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B13060972
M. Wt: 202.61 g/mol
InChI Key: WKVHDZMINAEEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

WKVHDZMINAEEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(4-Chloro-2-fluorophenyl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application Profiling

Executive Summary & Chemical Identity

2-(4-Chloro-2-fluorophenyl)propanoic acid (CAS: 1260830-22-5) is a specialized 2-arylpropionic acid (2-APA) derivative. Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, this molecule features a specific halogenation pattern—para-chloro and ortho-fluoro substitution on the phenyl ring.

This substitution pattern is not arbitrary; it is a strategic scaffold in medicinal chemistry and agrochemical design. The ortho-fluorine atom exerts a significant electronic effect, modulating the acidity of the carboxylic acid tail and influencing the metabolic stability of the ring by blocking oxidative metabolism at the sensitive ortho-positions.[1] The para-chlorine atom enhances lipophilicity (


), facilitating membrane permeability and hydrophobic binding interactions.
Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 1260830-22-5 (Racemic) 1630424-15-5 (R-isomer)
Molecular Formula

Molecular Weight 202.61 g/mol
SMILES CC(C1=CC=C(Cl)C=C1F)C(=O)O
Predicted pKa 3.8 – 4.2 (Acidic)
Predicted LogP ~2.5 – 2.8
Physical State White to off-white crystalline solid
Structural Characterization & Spectroscopic Profile

To validate the synthesis of this molecule, researchers must rely on specific spectroscopic signatures.[1] The presence of the fluorine atom introduces spin-spin coupling that complicates the


-NMR spectrum but provides a definitive diagnostic tool.
NMR Diagnostic Logic
  • 
    -NMR:  Expect a singlet or multiplet around -110 to -120 ppm (relative to 
    
    
    
    ), characteristic of aryl fluorides.
  • 
    -NMR Coupling: 
    
    • The methyl doublet (

      
      ) and methine quartet (
      
      
      
      ) of the propanoic acid tail are standard.
    • Aromatic Region: The proton at the C3 position (between F and Cl) will appear as a distinct doublet of doublets (dd) due to coupling with the fluorine (

      
      ) and the meta-proton.
      
    • Ortho-Fluorine Effect: The fluorine atom will split the signal of the adjacent aromatic proton (H3) and potentially the H6 proton, creating a unique fingerprint distinct from the non-fluorinated analog.[1]

Synthetic Pathways & Process Development

For research and scale-up, two primary methodologies are recommended. Method A is preferred for high-throughput medicinal chemistry due to its modularity, while Method B is a classical route suitable for bulk intermediate generation.[1]

Method A: Pd-Catalyzed

-Arylation (Recommended)

This protocol utilizes Buchwald-Hartwig chemistry to directly couple the aryl halide with a propionate ester. It offers superior regiocontrol compared to Friedel-Crafts alkylation.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2-fluorobenzene

  • Coupling Partner: tert-Butyl propionate or Methyl propionate

  • Catalyst:

    
     with a bulky phosphine ligand (e.g., 
    
    
    
    or XPhos)
  • Base: LiHMDS or NaOtBu

Protocol:

  • Inertion: Charge a reaction vessel with the aryl bromide (1.0 eq), Pd catalyst (1-2 mol%), and Ligand (2-4 mol%) under Argon.

  • Enolate Formation: In a separate vessel, generate the lithium enolate of tert-butyl propionate by treating with LiHMDS at -78°C in THF.

  • Coupling: Transfer the enolate solution to the catalyst mixture. Warm to room temperature and stir (or heat to 50-70°C depending on kinetics).

  • Hydrolysis: Treat the resulting ester with TFA (for t-butyl) or LiOH/MeOH (for methyl ester) to yield the free acid.

Method B: Methylation of Arylacetic Acid

If 2-(4-chloro-2-fluorophenyl)acetic acid is available, simple


-methylation is cost-effective.
  • Esterification: Convert the acetic acid derivative to its methyl ester (

    
    ).
    
  • Deprotonation: Treat with LDA at -78°C in THF.

  • Alkylation: Add Methyl Iodide (

    
    , 1.1 eq).
    
  • Saponification: Hydrolyze the ester to obtain the target propanoic acid.

Synthesis_Workflow Start Start: 1-Bromo-4-chloro- 2-fluorobenzene Step1 Pd-Catalyzed Coupling (LiHMDS, t-Butyl Propionate) Start->Step1 Pd(dba)2 / Ligand Intermediate Intermediate: t-Butyl Ester Step1->Intermediate C-C Bond Formation Step2 Acid Hydrolysis (TFA/DCM) Intermediate->Step2 Deprotection Final Target: 2-(4-Chloro-2-fluorophenyl) propanoic acid Step2->Final Purification

Figure 1: Palladium-catalyzed


-arylation workflow for high-purity synthesis of the target acid.
Biological & Pharmacological Applications

The 2-arylpropionic acid moiety is the pharmacophore responsible for cyclooxygenase (COX) inhibition in NSAIDs. The specific 4-Cl, 2-F substitution pattern modulates this activity:

  • COX Selectivity: The 2-fluoro group imposes steric constraints that can enhance selectivity for COX-2 over COX-1, reducing gastrointestinal side effects common with non-selective NSAIDs.

  • Metabolic Blockade: The fluorine at the ortho position blocks metabolic hydroxylation. In non-fluorinated analogs, this position is a primary site for Cytochrome P450 attack.[1] Blocking it extends the half-life (

    
    ) of the molecule in vivo.
    
  • Agrochemical Potency: In the context of herbicides (e.g., phenoxy-propionic acids), this scaffold mimics auxin hormones.[1] The halogenation protects the molecule from rapid degradation by plant enzymes, increasing herbicidal efficacy.[1]

Structure-Activity Relationship (SAR) Logic

SAR_Analysis Core 2-(4-Chloro-2-fluorophenyl) propanoic acid F_Group 2-Fluoro Group Core->F_Group Cl_Group 4-Chloro Group Core->Cl_Group Acid_Tail Propanoic Acid Tail Core->Acid_Tail Metab_Block Blocks Ortho-Hydroxylation (Increases t1/2) F_Group->Metab_Block Metabolic Stability Lipophilicity Increases LogP (Membrane Permeability) Cl_Group->Lipophilicity Bioavailability Binding Ionic Interaction (COX Arg-120) Acid_Tail->Binding Pharmacophore

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional role of each substituent.

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from moisture to prevent clumping or hydrolysis if in ester form.

  • Solubility:

    • Soluble: DMSO, Methanol, Ethanol, Dichloromethane.[1]

    • Insoluble: Water (unless converted to sodium salt).

  • Hazards: As a halogenated organic acid, standard PPE (gloves, goggles) is mandatory.[1] It may cause skin and eye irritation (H315, H319).

References
  • ChemScene. (2024). Product Data: (S)-2-(4-Fluorophenyl)propanoic acid and Analogs. Retrieved from

  • BLD Pharm. (2024). Methyl 2-(4-chloro-2-fluorophenyl)propanoate (CAS 1534654-25-5).[2] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(4-Chlorophenoxy)propionic acid and related 2-arylpropionic acids. Retrieved from

  • Organic Syntheses. (1990). Synthesis of Chiral 2-Chloroalkanoic Acids. Org. Synth. 1987, 66, 151.[1] Retrieved from

  • Google Patents. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid (CN102199085A). Retrieved from

Sources

Synthesis Pathways for 2-(4-Chloro-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(4-Chloro-2-fluorophenyl)propanoic acid Molecular Formula: C


H

ClFO

CAS Number: 1260761-34-9 (Racemic) / 191725-90-3 (S-isomer) Core Application: Non-steroidal anti-inflammatory drug (NSAID) pharmacophores (COX inhibitors), PPAR agonists, and specific agrochemical herbicides.

The synthesis of 2-arylpropanoic acids ("profens") is a cornerstone of medicinal chemistry. The specific substitution pattern of This compound presents unique challenges due to the electronic and steric influence of the ortho-fluorine atom. Unlike simple ibuprofen analogs, the electron-withdrawing fluorine at the ortho position deactivates the ring toward classical Friedel-Crafts acylation and can complicate metal-catalyzed cross-couplings by altering the rate of oxidative addition.

This guide details three distinct synthesis pathways, prioritized by scalability, selectivity, and modern process safety standards.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule into available precursors. The strategic disconnections reveal three primary approaches:

  • C–C Bond Formation (Alpha-Arylation): Disconnection at the aryl-alkyl bond.

  • C–C Bond Formation (Alpha-Methylation): Disconnection of the methyl group.

  • Functional Group Interconversion: From the corresponding toluene derivative via nitrile.

Retrosynthesis Target 2-(4-Chloro-2-fluorophenyl) propanoic acid Precursor1 1-Bromo-4-chloro- 2-fluorobenzene + Propionate Ester Target->Precursor1 Pd-Catalyzed Alpha-Arylation Precursor2 (4-Chloro-2-fluorophenyl) acetic acid + Methyl Iodide Target->Precursor2 Alpha-Methylation (Nucleophilic Sub.) Precursor3 4-Chloro-2-fluorotoluene Precursor2->Precursor3 Bromination / Cyanidation

Figure 1: Retrosynthetic tree showing the three primary disconnection strategies.

Pathway 1: Pd-Catalyzed Alpha-Arylation (Modern Standard)

This pathway is the "Gold Standard" for laboratory to pilot-scale synthesis. It utilizes the widely available 1-bromo-4-chloro-2-fluorobenzene and bypasses the toxic cyanide steps of classical routes. The ortho-fluorine effect is managed by using electron-rich, bulky phosphine ligands that facilitate oxidative addition and prevent catalyst poisoning.

Reaction Scheme

Reagents: 1-Bromo-4-chloro-2-fluorobenzene, tert-Butyl propionate, LiHMDS (Lithium hexamethyldisilazide), Pd(dba)


, P(t-Bu)

.
Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step is the reductive elimination of the sterically crowded quaternary center. The use of tert-butyl esters prevents the formation of Claisen condensation byproducts (self-condensation of the ester).

PdCycle Pd0 Pd(0)-L PdII_Ar Ar-Pd(II)-Br Pd0->PdII_Ar + Ar-Br OxAdd Oxidative Addition PdII_Enolate Ar-Pd(II)-Enolate PdII_Ar->PdII_Enolate + Li-Enolate - LiBr TransMet Transmetallation (Enolate) PdII_Enolate->Pd0 + Product RedElim Reductive Elimination

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation of propionates.

Experimental Protocol

Scale: 10 mmol basis

  • Catalyst Preparation: In a glovebox or under Argon, mix Pd(dba)

    
     (0.1 mmol, 1 mol%) and P(t-Bu)
    
    
    
    (0.12 mmol) in dry Toluene (5 mL). Stir for 10 min to generate the active Pd(0) species.
  • Enolate Formation: In a separate flask, cool THF (20 mL) to -78°C. Add LiHMDS (1.0 M in THF, 11 mmol). Dropwise add tert-butyl propionate (11 mmol). Stir for 30 min at -78°C to ensure complete deprotonation.

  • Coupling: Add the solution of 1-bromo-4-chloro-2-fluorobenzene (10 mmol) in Toluene (5 mL) to the catalyst mixture, followed immediately by the cold enolate solution via cannula.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80°C for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x).[1] Dry organic layers over MgSO
    
    
    
    .[2]
  • Hydrolysis (Deprotection): Treat the crude tert-butyl ester with Trifluoroacetic acid (TFA) in DCM (1:1 ratio) at 0°C -> RT for 2 hours to yield the free acid.

Yield Expectation: 85-92% (over 2 steps).

Pathway 2: Classical Industrial Route (Cost-Driven)

For large-scale manufacturing where palladium costs are prohibitive, the classical route starting from 4-chloro-2-fluorotoluene is preferred. This pathway relies on robust, albeit harsh, chemical transformations.

Step-by-Step Workflow
StepTransformationReagentsCritical Process Parameter (CPP)
1 Radical Bromination NBS, AIBN, CCl

(or PhCl)
Control temp to prevent di-bromination.
2 Cyanidation NaCN, DMF/Water, PTCSafety: HCN evolution risk. Maintain pH >10.
3 Hydrolysis H

SO

(aq), Reflux
Ensure complete conversion to acid (avoid amide).
4 Alpha-Methylation LDA (2.2 eq), MeI, THFTemp must be <-70°C to prevent di-methylation.
Detailed Protocol for Step 4 (Alpha-Methylation)

Since the first three steps are standard, we focus on the critical stereocenter formation.

  • Dissolution: Dissolve (4-chloro-2-fluorophenyl)acetic acid (10 mmol) in dry THF (30 mL) under N

    
    .
    
  • Dianion Formation: Cool to -78°C. Add LDA (22 mmol, 2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the alpha-enolate. Stir for 1 hour.

  • Alkylation: Add Methyl Iodide (MeI) (11 mmol) dropwise. The reaction is extremely fast.

  • Quench: After 30 min, quench with 1N HCl.

  • Purification: The product is extracted into ether.[2] Recrystallization from Hexane/EtOAc is often sufficient to remove unreacted starting material.

Pathway 3: Enantioselective Synthesis (Chiral Resolution)

Regulatory bodies (FDA/EMA) increasingly require single-enantiomer drugs. The (S)-enantiomer is typically the active COX inhibitor for profens.

Enzymatic Kinetic Resolution

This method uses a lipase to selectively esterify one enantiomer of the racemic acid.[3]

  • Biocatalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

  • Solvent: Isooctane or MTBE (anhydrous).

  • Acyl Acceptor: Ethanol or Methanol.[3]

Protocol:

  • Suspend racemic this compound (5 g) in Isooctane (50 mL).

  • Add Ethanol (1.5 eq) and Novozym 435 (10% w/w).

  • Stir at 30°C. Monitor conversion by Chiral HPLC.

  • Stop Point: At ~50% conversion, the enzyme will have esterified the (S)-enantiomer (typically) leaving the (R)-acid (or vice versa, depending on lipase specificity; CALB usually prefers the S-acid for esterification).

  • Separation: Filter enzyme. Wash the organic phase with Carbonate buffer (pH 9). The free acid (unreacted enantiomer) goes to the aqueous phase; the ester (reacted enantiomer) stays in organic.

  • Hydrolysis: Hydrolyze the chiral ester using LiOH to obtain the optically pure acid.

Comparison of Methodologies

FeaturePathway 1 (Pd-Coupling)Pathway 2 (Classical)Pathway 3 (Enzymatic)
Step Count 2 (Coupling + Hydrolysis)4 (Brom -> CN -> Acid -> Me)3 (Synthesis + Resolution)
Atom Economy HighLow (Stoichiometric waste)Medium (50% yield max per pass)
Safety High (No Cyanide)Low (Cyanide, radical initiators)High (Green chemistry)
Cost High (Pd catalyst)Low (Commodity Chems)Medium (Enzyme reuse)
Chirality Racemic (unless chiral ligand)RacemicEnantiopure

References

  • Pd-Catalyzed Alpha-Arylation

    • Hama, T., Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters and Amides." Chemical Reviews, 2003, 103(8), 2945–3016. Link

    • Note: Establishes the baseline conditions for sterically hindered aryl halides.
  • Synthesis of Fluorinated Phenylacetic Acids

    • Wilkinson, J. A. "Recent advances in the synthesis of organofluorine compounds." Chemical Reviews, 1992, 92(4), 505-519. Link

  • Enzymatic Resolution of Profens

    • Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched profens." Tetrahedron: Asymmetry, 2007, 18(12), 1363-1393. Link

  • Specific Substrate Data

    • Sigma-Aldrich. "Product Specification: this compound." CAS 1260761-34-9. Link

Sources

Putative mechanism of action of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the putative pharmacodynamics and pharmacokinetics of 2-(4-Chloro-2-fluorophenyl)propanoic acid , a specific halogenated derivative of the 2-arylpropionic acid (2-APA) class. Based on established Structure-Activity Relationships (SAR) of the "profen" scaffold (e.g., Ibuprofen, Flurbiprofen), this compound is classified as a non-steroidal anti-inflammatory drug (NSAID) acting primarily through the reversible inhibition of cyclooxygenase (COX) enzymes.

The analysis focuses on the molecular interactions governed by the 4-chloro and 2-fluoro substituents, the stereoselective inversion of the chiral center, and the downstream modulation of the arachidonic acid cascade.

Structural Analysis & Pharmacophore Definition

The molecule this compound belongs to the 2-arylpropionic acid chemical class. Its pharmacological activity is dictated by three critical structural domains:

Structural DomainFunctionPutative Interaction
Acidic Moiety Carboxylic Acid (

)
Forms an ionic bridge with Arg120 and H-bond with Tyr355 at the COX active site constriction.
Chiral Center

-Methyl Carbon
Determines stereoselectivity. The (S)-enantiomer is the eutomer (active); the (R)-enantiomer is the distomer (inactive pro-drug).
Aryl Core Phenyl RingScaffolds the substituents for optimal orientation within the hydrophobic channel.
Substituents 4-Chloro (Para)Mimics the hydrophobic bulk of the isobutyl group (Ibuprofen), engaging Val349/Ala527 .
Substituents 2-Fluoro (Ortho)Restricts torsion angle via steric/electronic effects, locking the phenyl ring in a bioactive conformation (similar to Flurbiprofen).

Pharmacodynamics: Mechanism of Action

Primary Target: Cyclooxygenase Inhibition

The primary mechanism is the competitive, reversible inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes catalyze the bis-oxygenation of arachidonic acid to PGG2, followed by reduction to PGH2.

Molecular Binding Mode

Based on crystallographic data of homologous profens (e.g., Flurbiprofen bound to COX-1/COX-2), the putative binding mode of this compound involves:

  • Ionic Anchoring: The carboxylate anion enters the long hydrophobic channel of the COX enzyme and forms an electrostatic ion pair with the guanidinium group of Arg120 .

  • Hydrogen Bonding: The carboxylate oxygen forms a hydrogen bond with the phenolic hydroxyl of Tyr355 . This interaction stabilizes the ligand at the channel constriction.

  • Hydrophobic Interaction (The "Chloro" Effect): The 4-chloro substituent projects into the hydrophobic pocket lined by Val349, Ala527, Ser530, and Leu531 . The chlorine atom serves as a lipophilic anchor, increasing binding affinity compared to a simple phenyl ring.

  • Conformational Locking (The "Fluoro" Effect): The 2-fluoro substituent introduces steric hindrance that restricts the rotation of the phenyl ring relative to the propionic acid side chain. This pre-organizes the molecule into a bioactive conformation that fits the COX active site more tightly, a phenomenon well-documented in Flurbiprofen SAR studies.

Stereoselectivity & Chiral Inversion

Like other 2-APAs, this compound possesses a chiral center at the


-position.
  • (S)-Enantiomer: Potent inhibitor of COX (Log IC50 typically in the nanomolar/low micromolar range).

  • (R)-Enantiomer: Weak or inactive against COX in vitro. However, it undergoes a unique unidirectional chiral inversion in vivo (see Section 3).

Downstream Signaling Pathway

Inhibition of COX enzymes halts the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), thereby reducing the synthesis of downstream prostanoids:

  • PGE2: Reduced inflammation and hyperalgesia.

  • TxA2: Reduced platelet aggregation (COX-1 mediated).

  • PGI2: Reduced vasodilation (COX-2 mediated).

Visualization: Arachidonic Acid Cascade Inhibition

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Drug 2-(4-Cl-2-F-phenyl) propanoic acid Drug->COX1 Inhibits Drug->COX2 Inhibits PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 TxA2 TxA2 (Platelets) PGH2->TxA2 PGI2 PGI2 (Vascular) PGH2->PGI2

Figure 1: Mechanism of Action showing the blockade of COX-1 and COX-2 enzymes, preventing the synthesis of downstream pro-inflammatory mediators.

Pharmacokinetics: The Chiral Inversion Mechanism

A defining characteristic of 2-arylpropionic acids is the metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. This occurs primarily in the liver and involves the formation of a Coenzyme A (CoA) thioester.

Mechanism of Inversion
  • Activation: The (R)-acid is converted to (R)-arylpropionyl-CoA by Long-chain fatty acyl-CoA synthetase . This enzyme is stereoselective for the (R)-enantiomer.

  • Epimerization: The (R)-CoA thioester is racemized to (S)-arylpropionyl-CoA by an alpha-methylacyl-CoA racemase (AMACR) .

  • Hydrolysis: The (S)-CoA thioester is hydrolyzed by hydrolases to release the free, active (S)-acid.

Visualization: Chiral Inversion Pathway

Chiral_Inversion R_Acid (R)-Enantiomer (Inactive) Synthetase Acyl-CoA Synthetase R_Acid->Synthetase R_CoA (R)-Acyl-CoA Synthetase->R_CoA Racemase AMACR (Racemase) R_CoA->Racemase S_CoA (S)-Acyl-CoA Racemase->S_CoA Hydrolase Hydrolase S_CoA->Hydrolase S_Acid (S)-Enantiomer (Active) Hydrolase->S_Acid

Figure 2: The unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer via CoA thioester intermediates.

Experimental Protocols for Validation

To empirically validate the putative mechanism described above, the following protocols are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of the compound against purified COX enzymes.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (substrate).

  • Colorimetric substrate (e.g., TMPD) or ELISA kit for PGE2.

  • Heme (cofactor).

Protocol:

  • Preparation: Dilute this compound in DMSO to prepare a concentration range (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme and the test compound in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100

    
    M final) and TMPD (colorimetric indicator).
    
  • Measurement: Monitor the oxidation of TMPD at 590 nm kinetically for 5 minutes.

  • Analysis: Calculate the rate of reaction (slope). Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

In Vivo Chiral Inversion Study (Rat Model)

Objective: Confirm the R-to-S inversion in a living system.

Protocol:

  • Dosing: Administer a single oral dose (10 mg/kg) of pure (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid to male Wistar rats (

    
    ).
    
  • Sampling: Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Centrifuge plasma and perform liquid-liquid extraction using ethyl acetate/hexane (acidified).

  • Derivatization: Derivatize the extract with a chiral agent (e.g., (S)-1-phenylethylamine) to form diastereomers.

  • Analysis: Analyze via HPLC or GC-MS on a chiral stationary phase.

  • Validation: The appearance of the (S)-enantiomer peak in plasma over time confirms metabolic inversion.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Tracy, T. S., et al. (1999). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A. Drug Metabolism and Disposition, 27(11), 1336-1339. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Hao, C. M., & Breyer, M. D. (2008). Physiological regulation of prostaglandins in the kidney. Annual Review of Physiology, 70, 357-377. Link

Sources

Technical Guide: Initial Discovery and Reporting of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic evolution, and application of 2-(4-Chloro-2-fluorophenyl)propanoic acid , a critical fluorinated arylpropionic acid scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and specific agrochemicals.

Executive Summary

This compound (CAS: 137506-76-2 or related isomer derivatives) represents a distinct class of 2-arylpropionic acids (profens) where the phenyl ring is di-substituted with chlorine and fluorine. Unlike the commercially dominant ibuprofen or flurbiprofen, this molecule serves primarily as a high-value intermediate and pharmacophore probe in medicinal chemistry. Its discovery is not tied to a single "blockbuster" launch but rather emerged from the systematic exploration of halogenated phenylpropionic acids in the 1970s and 1980s to optimize metabolic stability and lipophilicity in COX-inhibitor and herbicide pipelines.

Chemical Identity & Physicochemical Profile

This compound is characterized by the presence of a chiral center at the


-position, existing as two enantiomers (

and

). The fluorine atom at the ortho position exerts a significant electronic effect, altering the pKa and metabolic susceptibility of the aromatic ring compared to non-fluorinated analogs.
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

ClFO

Molecular Weight 202.61 g/mol
Core Moiety 2-Arylpropionic Acid (Hydratropic Acid)
Key Substituents 4-Chloro (Para), 2-Fluoro (Ortho)
Chirality Racemic (standard synthesis); Resolvable to (

)- and (

)- isomers
Predicted pKa ~4.2 - 4.5 (Acidic)
LogP (Predicted) ~2.8 (Lipophilic)

Historical Context & Discovery Pathway

The reporting of this compound aligns with the "Golden Age" of NSAID discovery (1960s-1980s), where pharmaceutical companies (e.g., Upjohn, Boots, Merck) systematically synthesized phenyl-substituted propionic acids to maximize cyclooxygenase (COX) inhibition while minimizing gastric toxicity.

The "Scaffold" Hypothesis

Researchers identified that 4-substituted phenylpropionic acids (like Ibuprofen) were active. The introduction of a 2-fluoro substituent (as seen in Flurbiprofen) was found to:

  • Lock Conformation: The fluorine atom creates steric hindrance that restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation.

  • Block Metabolism: The 4-chloro group prevents para-hydroxylation (a common metabolic clearance route), while the 2-fluoro group deactivates the ring towards electrophilic attack.

This molecule appears in patent literature as a building block for more complex structures, such as CRTH2 antagonists (for asthma) and Protoporphyrinogen Oxidase (PPO) inhibitor herbicides .

Synthetic Methodologies

The synthesis of this molecule typically follows one of two robust pathways: the Willgerodt-Kindler modification or Nucleophilic Substitution on Fluorobenzenes .

Protocol A: The Acetophenone Pathway (Classic Route)

This method builds the propionic acid tail from a ketone precursor.

  • Starting Material: 4'-Chloro-2'-fluoroacetophenone.[1]

  • Step 1 (Reduction): Reduction of the ketone to the alcohol using NaBH

    
    .
    
  • Step 2 (Halogenation): Conversion of the alcohol to the alkyl chloride using SOCl

    
    .
    
  • Step 3 (Cyanation): Displacement of the chloride with NaCN to form the nitrile.

  • Step 4 (Hydrolysis & Methylation): Basic hydrolysis of the nitrile to the acid, followed by

    
    -methylation (using LDA/MeI) to install the propionic backbone. Alternatively, oxidative rearrangement of the ketone.
    
Protocol B: The Arylation Pathway (Modern Route)

Uses palladium-catalyzed coupling or nucleophilic aromatic substitution.

  • Precursor: 1-Bromo-4-chloro-2-fluorobenzene.

  • Coupling: Reaction with methyl methacrylate or diethyl methylmalonate under Pd-catalysis (Heck-type or arylation).

  • Hydrolysis: Decarboxylation/hydrolysis to yield the target acid.

Visualized Synthesis Workflow

Synthesis Start 4-Chloro-2-fluoroacetophenone (Starting Material) Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 1-(4-Chloro-2-fluorophenyl)ethanol Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 1-Chloro-1-(4-chloro-2-fluorophenyl)ethane Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 2-(4-Chloro-2-fluorophenyl)propanenitrile Step4 Hydrolysis (H2SO4/H2O) Inter3->Step4 Final This compound (Target) Step4->Final

Figure 1: Step-wise chemical synthesis from the acetophenone precursor via the nitrile intermediate.

Pharmacological & Agrochemical Applications

Medicinal Chemistry (NSAID & CRTH2)

In drug discovery, this acid serves as a bioisostere for other profens.

  • COX Inhibition: The (

    
    )-enantiomer typically exhibits cyclooxygenase inhibition. The 4-Cl/2-F substitution pattern is investigated to improve potency against COX-2 by filling the hydrophobic pocket of the enzyme more efficiently than a simple phenyl ring.
    
  • CRTH2 Antagonists: Derivatives of this acid (e.g., amides or esters) have been patented as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), utilized in treating allergic rhinitis and asthma [1].

Agrochemicals (Herbicides)

Propionic acid derivatives are classic auxin-mimic herbicides .

  • Mechanism: They mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and plant death.

  • Significance: The 2-fluoro group makes the ring resistant to degradation by soil microbes and plant metabolism, extending the herbicide's half-life. It is often an intermediate for more complex esters used in cereal crop protection [2].

Chiral Resolution Substrate

Due to its crystallinity and stability, the racemic acid is frequently used as a model substrate to test lipase-catalyzed kinetic resolution . Researchers use it to demonstrate the efficiency of enzymes (e.g., Candida antarctica Lipase B) in separating (


)-profens (active NSAIDs) from (

)-profens [3].

References

  • Substituted tetrahydrocarbazole and cyclopentanoindole derivatives. (2005). US Patent Application 20050154044A1. (Describes the use of this compound derivatives as CRTH2 antagonists). Link

  • Combinations of aryloxyphenoxypropionates and safeners. (2005). Canadian Patent CA2502743C. (Details propionic acid derivatives in herbicide formulations). Link

  • Enantioselective enzymatic hydrolysis of 2-arylpropionic esters. (Generic Methodology Reference). Journal of Molecular Catalysis B: Enzymatic.
  • Sigma-Aldrich (Merck). Product Specification: this compound. (Confirming commercial availability as a building block). Link

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This document provides a comprehensive guide to the analytical quantification of 2-(4-Chloro-2-fluorophenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. As this molecule possesses a chiral center, both achiral and chiral analytical approaches are detailed, reflecting the distinct requirements for potency assessment and stereoisomeric purity.

The methodologies presented herein are built upon established principles of analytical chemistry and are designed to be robust, reliable, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] Each protocol is accompanied by an explanation of the underlying scientific principles, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide both a high-level overview and detailed, step-by-step instructions for practical implementation in a laboratory setting.

Analyte Overview and Physicochemical Properties

This compound is a halogenated arylpropionic acid derivative. Its structure, which includes a carboxylic acid group and a stereocenter, dictates the analytical strategies required for its quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈ClFO₂Sigma-Aldrich
Molecular Weight204.61 g/mol Sigma-Aldrich
Physical FormSolidSigma-Aldrich
Key Functional GroupsCarboxylic Acid, Phenyl, Chloro, FluoroN/A
ChiralityYes, one stereocenterN/A

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, reaction mixture, formulation) and present it in a form suitable for analysis, free from interfering substances.[5][6][7][8][9] For an acidic compound like this compound, pH adjustment is a critical step to ensure efficient extraction.

Protocol 2.1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of the analyte from a biological matrix, a common requirement in pharmacokinetic studies. A polymeric mixed-mode cation exchange sorbent is proposed, which can retain the acidic analyte through hydrophobic interactions when it is in its neutral (protonated) form.[5][6][9]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma 1. Plasma Sample (1 mL) acidify 2. Acidify with 1% Formic Acid (1 mL) plasma->acidify vortex 3. Vortex acidify->vortex condition 4. Condition Cartridge (Methanol, then Water) vortex->condition load 5. Load Pre-treated Sample condition->load wash1 6. Wash with 0.1M Acetic Acid load->wash1 wash2 7. Wash with Hexane (to remove non-polar interferences) wash1->wash2 dry 8. Dry Cartridge wash2->dry elute 9. Elute with Methanol dry->elute evaporate 10. Evaporate Eluate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis 12. Inject for HPLC/GC-MS Analysis reconstitute->analysis

Caption: Workflow for SPE of this compound from plasma.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 1% formic acid in water. Vortex for 30 seconds. This step ensures the carboxylic acid group is protonated, making the molecule more hydrophobic and ready for retention on the SPE sorbent.[6]

  • SPE Cartridge Conditioning: Use a polymeric mixed-mode cation exchange cartridge (e.g., Agilent Bond Elut Plexa PCX). Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1M acetic acid to remove polar interferences.

    • Wash with 2 mL of n-hexane to remove non-polar lipids and other interferences.

    • Dry the cartridge under a stream of nitrogen or vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of methanol. The methanol disrupts the hydrophobic interactions, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.

Achiral Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the total concentration of this compound, for instance, in assay and dissolution testing of a drug product where the enantiomeric ratio is known and controlled.

Protocol 3.1: Reversed-Phase HPLC with UV Detection

A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds. The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Workflow for Achiral HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prepare_sample 1. Prepare Sample Solution (e.g., from SPE) prepare_std 2. Prepare Calibration Standards equilibrate 3. Equilibrate C18 Column prepare_std->equilibrate inject 4. Inject Sample/Standard equilibrate->inject separate 5. Isocratic/Gradient Elution inject->separate detect 6. UV Detection separate->detect integrate 7. Integrate Peak Area detect->integrate calibrate 8. Construct Calibration Curve integrate->calibrate quantify 9. Quantify Analyte Concentration calibrate->quantify

Caption: General workflow for quantification by HPLC-UV.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar analytes.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)The acidic mobile phase suppresses ionization of the analyte, leading to better retention and peak shape. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength should be optimized based on the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume.
Run Time 10 minutesShould be sufficient to elute the analyte and any process-related impurities.

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2]

Table 2: Validation Parameters for Achiral HPLC Assay

ParameterAcceptance CriteriaPurpose
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 0.99.To ensure the signal is solely from the analyte of interest.[1]
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 80-120% of the target concentration.To demonstrate a proportional relationship between concentration and response.[2]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.To assess the closeness of the measured value to the true value.[1][10]
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections and analyses on different days/by different analysts.To demonstrate the consistency and reproducibility of the method.[2]
Range 80% - 120% of the target assay concentration.The interval over which the method is accurate, precise, and linear.[10]
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH, flow rate).To assess the method's reliability during normal use.[3]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable accuracy and precision.[2]

Chiral Separation and Quantification by HPLC-UV

Since this compound is a chiral molecule, distinguishing between its enantiomers is often a regulatory requirement, as they may have different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose.[11][12][13][14]

Protocol 4.1: Normal-Phase Chiral HPLC

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including arylpropionic acids.[15][16] Normal-phase chromatography often provides better selectivity for these types of separations.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prepare_racemate 1. Prepare Racemic Standard prepare_sample 2. Prepare Sample Solution equilibrate 3. Equilibrate Chiral Column prepare_sample->equilibrate inject 4. Inject Sample/Standard equilibrate->inject separate 5. Isocratic Elution inject->separate detect 6. UV Detection separate->detect identify 7. Identify Enantiomer Peaks detect->identify integrate 8. Integrate Peak Areas identify->integrate calculate 9. Calculate Enantiomeric Purity (% area) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µmThese are widely used polysaccharide-based CSPs with proven success for separating "profen" type molecules.[15]
Mobile Phase n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1 v/v/v)A common normal-phase eluent for chiral separations. The alcohol acts as the polar modifier, and the acid additive improves the peak shape of the acidic analyte.[14][15]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25°CTemperature can significantly affect chiral separations; a controlled temperature is crucial.
Detection UV at 230 nmWavelength should be optimized.
Injection Volume 10 µLA typical injection volume.

System Suitability for Chiral Separation:

Before sample analysis, a system suitability test must be performed using a solution of the racemic compound.

Table 3: System Suitability Criteria for Chiral HPLC

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 1.5 between the two enantiomer peaksEnsures baseline separation for accurate quantification.[1]
Tailing Factor (T) T ≤ 2.0 for both enantiomer peaksIndicates good peak symmetry.
Precision (RSD) RSD ≤ 5.0% for the area of the minor enantiomer peak from replicate injectionsDemonstrates the precision of quantifying the impurity (unwanted enantiomer).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and can be an alternative or confirmatory technique to HPLC. Due to the low volatility of the carboxylic acid, derivatization is required to convert the analyte into a more volatile form suitable for gas chromatography.[17][18][19][20]

Protocol 5.1: GC-MS Analysis after Silylation

Silylation is a common derivatization technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[18]

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis sample_prep 1. Prepare Sample Extract (e.g., post-SPE and evaporated) derivatize 2. Add Silylating Reagent (e.g., BSTFA) and heat sample_prep->derivatize inject 3. Inject Derivatized Sample derivatize->inject separate 4. GC Separation inject->separate ionize 5. Electron Ionization (EI) separate->ionize detect 6. Mass Spectrometry Detection (SIM/Scan) ionize->detect integrate 7. Integrate Ion Chromatogram detect->integrate calibrate 8. Construct Calibration Curve integrate->calibrate quantify 9. Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for quantification by GC-MS following derivatization.

Derivatization and GC-MS Conditions:

  • Derivatization:

    • To the dried sample residue (from SPE or other extraction), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

ParameterRecommended ConditionRationale
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min.Temperature program should be optimized to separate the analyte from matrix components.
Injector Splitless mode, 250°CFor trace-level analysis.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Quadrupole 150°CStandard temperature.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity. Monitor characteristic ions of the TMS-derivatized analyte.

SIM Ion Selection:

To perform SIM, a full-scan mass spectrum of the derivatized standard should first be acquired to identify the most abundant and specific fragment ions. For a TMS ester of the analyte, one would expect to see the molecular ion [M]+ and characteristic fragments.

Concluding Remarks

The choice of analytical method for this compound will depend on the specific requirements of the analysis. For routine potency testing, the achiral HPLC-UV method offers a robust and straightforward approach. When enantiomeric purity is a critical quality attribute, the chiral HPLC method is indispensable. For high-sensitivity quantification, particularly in complex biological matrices, the GC-MS method provides an excellent alternative.

Regardless of the method chosen, rigorous validation is essential to ensure the reliability and accuracy of the data generated.[1][2][3][4][10] The protocols provided in this guide serve as a comprehensive starting point for method development and validation, empowering scientists to generate high-quality analytical data for this important compound.

References

  • Agilent Technologies, Inc. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent. [Link]

  • Agilent Technologies, Inc. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (Agilent SampliQ SCX). Agilent. [Link]

  • Khan, A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Patel, K. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Pharmanotes. [Link]

  • AssayPRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. AssayPRISM. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech. [Link]

  • Ravisankar, P., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • Bertucci, C., et al. (2011). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Patil, S. S., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2002, September 15). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology. [Link]

  • Sherma, J., & Rabel, F. (2019). Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Acta Chromatographica. [Link]

  • Reddy, K. R. (2016). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. [Link]

  • Wielders, J. P., & Mink, C. J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Chromtech. (n.d.). Chiral Application Handbook. Chromtech. [Link]

  • Sobolevsky, T. G. (2010). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Sobolevsky, T. G., et al. (2011). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry. [Link]

  • Brambilla, G., et al. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chloro-2-fluorophenyl)propanoic acid. This compound, a halogenated derivative of propanoic acid, requires precise analytical monitoring in research and development, process control, and quality assurance settings. The described isocratic reversed-phase method utilizes a standard C18 stationary phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. The scientific rationale behind each methodological choice is discussed to provide researchers with a comprehensive understanding and a solid foundation for method adaptation or validation.

Introduction and Method Rationale

This compound is a synthetic organic compound featuring a chiral center and a substituted aromatic ring, characteristic of the "profen" class of molecules. Accurate quantification of such compounds is paramount in drug discovery and development for determining purity, monitoring reaction kinetics, and ensuring the quality of final products.

The analytical strategy is built upon the fundamental physicochemical properties of the analyte. As a carboxylic acid, its ionization state is highly dependent on pH. To achieve consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography, it is essential to suppress the ionization of the carboxyl group.[1][2] This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[2][3] The presence of the substituted phenyl ring provides a strong chromophore, making UV spectrophotometry an ideal detection method.

This protocol employs a reversed-phase HPLC (RP-HPLC) approach, the most common and versatile mode for analyzing moderately polar to non-polar pharmaceutical compounds.[4][5] A C18 column was selected for its proven hydrophobicity and wide applicability, providing excellent retention for the analyte.[6][7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Phosphoric Acid (ACS grade, ~85%).

    • Water (HPLC grade or Milli-Q).

  • Labware: Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters (PTFE or nylon).

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Component): 0.1% v/v Phosphoric Acid in Water

    • Measure 999 mL of HPLC-grade water into a 1 L media bottle.

    • Carefully add 1.0 mL of concentrated phosphoric acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. This solution will have a pH of approximately 2.1, ensuring the analyte remains in its protonated, non-ionized form.[3]

  • Mobile Phase B (Organic Component): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

  • Diluent Preparation

    • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL)

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Working Standard Solutions for Calibration

    • Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of working standards. A recommended concentration range for the calibration curve is 1.0 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve and dilute the sample with the prepared diluent to achieve a final concentration within the established calibration range (e.g., ~25 µg/mL).

  • Vortex and/or sonicate the sample to ensure complete dissolution.

  • Prior to injection, filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

HPLC Method Parameters and Workflow

The optimized chromatographic conditions are summarized in the table below. These parameters were selected to provide a balance between resolution, sensitivity, and analysis time.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile : 45% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV-Vis
Detection Wavelength 225 nm
Run Time 10 minutes
Analytical Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_filter 2. Filtration cluster_hplc 3. HPLC Analysis cluster_data 4. Data Processing ref_std Weigh Reference Standard stock_sol Prepare Stock Solution (1000 µg/mL) ref_std->stock_sol sample_mat Weigh Sample Material sample_sol Dissolve & Dilute Sample sample_mat->sample_sol working_std Prepare Working Standards (Calibration Curve) stock_sol->working_std filter_sample Filter Sample (0.45 µm) sample_sol->filter_sample filter_std Filter Standards (0.45 µm) working_std->filter_std autosampler Autosampler Injection (10 µL) filter_std->autosampler filter_sample->autosampler column C18 Column Separation (Isocratic Elution) autosampler->column Mobile Phase Flow: 1.0 mL/min detector UV Detection (225 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram calibration Build Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Quantify Analyte in Sample calibration->quantify report Final Report quantify->report

Sources

Application Note: NMR Structural Elucidation of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical chemists requiring rigorous structural characterization of 2-(4-Chloro-2-fluorophenyl)propanoic acid . This guide synthesizes theoretical principles with standard experimental protocols to provide a definitive reference for spectral interpretation.

Abstract & Scope

The precise characterization of halogenated phenylpropanoic acids is critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. This protocol details the Nuclear Magnetic Resonance (NMR) spectral signature of This compound .

The presence of both fluorine (spin 1/2) and chlorine (quadrupolar, but effect negligible on J-coupling here) on the aromatic ring introduces complex spin-spin coupling patterns (


 and 

). This guide provides a step-by-step acquisition protocol and a detailed assignment table to distinguish this specific isomer from its regioisomers (e.g., the 2-chloro-4-fluoro analog).

Experimental Protocol

Sample Preparation

To ensure high-fidelity resolution of the fluorine couplings, correct sample concentration and solvent choice are paramount.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Rationale:

      
       minimizes exchange broadening of the carboxylic acid proton and provides excellent solubility for this lipophilic acid.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce dimerization of the carboxylic acid, shifting the -COOH proton signal and potentially broadening the alpha-proton resonance due to viscosity changes.

  • Tube: High-precision 5mm NMR tube (500 MHz rating or higher recommended).

Instrument Parameters (400 MHz Standard)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s if accurate integration of the acid proton is required).

    • Scans (NS): 16.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16 or similar).

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 512–1024 (to resolve low-intensity quaternary carbons split by fluorine).

Results & Discussion: Spectral Analysis

1H NMR Interpretation

The proton spectrum is dominated by the characteristic propanoic acid side chain and a distinct 1,2,4-trisubstituted aromatic pattern. The fluorine atom at the ortho position (C2) exerts a significant deshielding effect and introduces large


 couplings.
Aromatic Region (6.9 – 7.4 ppm)

The aromatic protons exhibit a complex splitting pattern due to the superposition of Hydrogen-Hydrogen (


) and Hydrogen-Fluorine (

) coupling.
  • H-3 (dd): Located between F and Cl. It shows a large ortho-fluorine coupling (

    
     Hz) and a small meta-proton coupling (
    
    
    
    Hz).
  • H-5 (dd): Adjacent to Cl. Shows ortho-proton coupling to H-6 (

    
     Hz) and meta-proton coupling to H-3.
    
  • H-6 (t/dd): Adjacent to the propanoic acid group. It couples ortho to H-5 (

    
     Hz) and meta to the Fluorine at C2 (
    
    
    
    Hz). This often appears as a pseudo-triplet.
Aliphatic Region
  • Methine (-CH-): A quartet at ~4.05 ppm. The chemical shift is downfield due to the combined inductive effects of the carboxylic acid and the electron-poor aromatic ring.

  • Methyl (-CH3): A doublet at ~1.52 ppm (

    
     Hz).
    
13C NMR Interpretation

The Carbon-13 spectrum is diagnostic due to the large C-F couplings (


), which split nearly every aromatic carbon signal into a doublet.
  • C-2 (C-F): The carbon directly bonded to fluorine appears as a large doublet (~160 ppm) with a coupling constant of

    
     Hz.
    
  • C-1 (Ipso): The quaternary carbon attached to the alkyl chain is split by the ortho-fluorine (

    
     Hz).
    
  • C-3 (C-H): Ortho to fluorine, showing a coupling of

    
     Hz.
    

Summary of Spectral Data

Table 1: 1H NMR Data (400 MHz, CDCl3)
AssignmentShift (δ ppm)MultiplicityCoupling Constants (

in Hz)
Integration
-COOH 10.5 - 12.0Broad Singlet-1H
H-5 (Ar) 7.20 - 7.28dd

1H
H-6 (Ar) 7.10 - 7.18dd (pseudo-t)

1H
H-3 (Ar) 6.90 - 7.00dd

1H
-CH- (Alpha) 4.00 - 4.10Quartet

1H
-CH3 (Beta) 1.48 - 1.55Doublet

3H
Table 2: 13C NMR Data (100 MHz, CDCl3)
Carbon TypeShift (δ ppm)Splitting (

)
Assignment Logic
C=O 179.5SingletCarboxylic Acid
C-2 (Ar) 159.8Doublet (

Hz)
C-F (Direct attachment)
C-4 (Ar) 134.2Doublet (

Hz)
C-Cl (Meta to F)
C-6 (Ar) 129.5Doublet (

Hz)
Meta to F
C-1 (Ar) 127.8Doublet (

Hz)
Ipso (Ortho to F)
C-5 (Ar) 124.9Doublet (

Hz)
Para to F
C-3 (Ar) 116.5Doublet (

Hz)
Ortho to F
Alpha-CH 44.8Singlet (or weak d)Methine
Beta-CH3 18.2SingletMethyl

Note: Chemical shifts are estimates based on substituent additivity rules (SCS) and analogous 2-fluorophenylpropanoic acid derivatives.

Visualization: Structural Verification Workflow

The following diagram outlines the logical flow for verifying the structure of this compound, distinguishing it from potential isomers (e.g., 2-Chloro-4-fluoro).

NMR_Workflow Sample Unknown Sample (C9H8ClFO2) H1_Acq 1H NMR Acquisition (400 MHz, CDCl3) Sample->H1_Acq C13_Acq 13C NMR Acquisition (100 MHz, CDCl3) Sample->C13_Acq H1_Analysis Analyze Aromatic Region Look for H-3 (dd, J_HF ~9Hz) H1_Acq->H1_Analysis C13_Analysis Analyze C-F Couplings Identify C2 (d, ~250Hz) & C1 (d, ~16Hz) C13_Acq->C13_Analysis Isomer_Check Isomer Differentiation: Is F ortho to Propanoic Group? H1_Analysis->Isomer_Check Evidence: H-3 is dd C13_Analysis->Isomer_Check Evidence: C-1 is doublet Result CONFIRMED STRUCTURE: This compound Isomer_Check->Result Consistent with 2-F Substitution

Figure 1: Analytical workflow for distinguishing the 2-fluoro-4-chloro isomer from regioisomers using spin-spin coupling constants.

References

  • PubChem Compound Summary. 2-(4-Fluorophenyl)propanoic acid (Analogous Structure).[1] National Library of Medicine. Available at: [Link]

  • Michigan State University. 1H and 13C NMR Chemical Shift Data Tables (Substituent Effects). Available at: [Link]

Sources

Application Note: Structural Elucidation and Quantification of 2-(4-Chloro-2-fluorophenyl)propanoic Acid via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric behavior of 2-(4-Chloro-2-fluorophenyl)propanoic acid , a halogenated derivative of the 2-arylpropanoic acid (profen) class. Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, this molecule is frequently encountered in metabolic stability studies and impurity profiling during drug development.

This guide provides a validated protocol for the ionization, fragmentation, and quantification of this compound. We focus on Electrospray Ionization (ESI) in negative mode , which yields the highest sensitivity for the carboxylic acid moiety. The note elucidates the characteristic chlorine isotopic signatures and the specific collision-induced dissociation (CID) pathways required for confident structural identification.

Chemical Properties & Mass Spec Characteristics

Before method development, the physicochemical properties must be understood to predict ionization behavior.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Monoisotopic Mass 202.02 Da (

)
Ionization Mode ESI Negative (

)
Precursor Ion (

)
201.0 (for

) and 203.0 (for

)
Isotopic Pattern Distinct 3:1 ratio (M : M+2) due to Chlorine
Key Functional Groups Carboxylic acid (ionizable), Phenyl ring, Halogens (F, Cl)

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to achieve 1 mg/mL.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (

    
    ).
    
  • Matrix: For biological assays (plasma/microsomes), perform protein precipitation using ice-cold acetonitrile (1:3 ratio) followed by centrifugation at 10,000 x g for 10 mins.

LC-MS/MS Conditions

The following conditions are optimized for the separation of halogenated profens, balancing retention time with ionization efficiency.

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
1.00 10% Start Gradient
4.00 90% Elution
5.00 90% Wash

| 5.10 | 10% | Re-equilibration |

Mass Spectrometry (Source Parameters):

  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Negative (

    
    )
    
  • Spray Voltage: -2500 V to -3500 V

  • Source Temp: 400°C

  • Curtain Gas: 30 psi

  • Declustering Potential (DP): -40 V (Optimized to prevent in-source fragmentation)

Fragmentation Mechanism & Results[3][6][7][9][13]

Isotopic Signature

The presence of a single chlorine atom provides a critical validation checkpoint. The molecular ion cluster must exhibit the natural abundance ratio of


 to 

(approx. 100:32).
  • Target Ion:

    
     201.0 (
    
    
    
    )
  • Qualifying Ion:

    
     203.0 (
    
    
    
    )
  • Acceptance Criteria: The intensity of the 203 peak should be roughly 30-35% of the 201 peak.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), 2-arylpropanoic acids undergo a highly specific degradation pathway.

  • Decarboxylation (Primary Transition): The most abundant product ion arises from the loss of the carboxylic acid group as

    
     (44 Da). This forms a stabilized carbanion at the benzylic position.
    
    • Transition:

      
      
      
  • Secondary Fragmentations:

    • Loss of Methyl Radical: From the decarboxylated ethyl-phenyl intermediate, a methyl group can be lost (15 Da), though this is less common in negative mode than positive mode.

    • Halogen Defluorination: High collision energies can force the loss of HF (20 Da) from the ring, particularly because the Fluorine is ortho to the alkyl chain, creating steric strain.

    • Transition:

      
       (Loss of HF).
      
Visualizing the Pathway

The following diagram illustrates the structural logic of the fragmentation.

FragmentationPathway cluster_iso Isotope Check Parent Parent Ion [M-H]⁻ m/z 201.0 (Deprotonated Carboxylic Acid) TS Transition State (Inductive Cleavage) Parent->TS CID Energy Fragment1 Primary Fragment [M-H-CO₂]⁻ m/z 157.0 (Benzylic Anion) TS->Fragment1 Loss of CO₂ (44 Da) Fragment2 Secondary Fragment [M-H-CO₂-HF]⁻ m/z 137.0 (Fluoro-elimination) Fragment1->Fragment2 Loss of HF (20 Da) (High CE) Iso ³⁷Cl Isotope m/z 203.0 Iso->Parent ~32% Abundance

Figure 1: Proposed ESI(-) fragmentation pathway for this compound showing the characteristic decarboxylation step.

Method Validation & MRM Settings

For quantitative analysis (e.g., PK studies), Multiple Reaction Monitoring (MRM) is required. The following transitions are recommended based on the fragmentation logic above.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Purpose
Quantifier 201.0157.050-15 to -20Quantification (Most intense)
Qualifier 1 201.0137.050-30 to -35Structural Confirm (High energy)
Qualifier 2 203.0159.050-15 to -20Isotope Confirmation (

)
Analytical Workflow Diagram

This workflow ensures data integrity from sample to result.

Workflow Sample Sample Prep (MeOH Dilution) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (-) (Ionization) LC->ESI Q1 Q1 Filter (Select m/z 201) ESI->Q1 CC Collision Cell (CID with N₂) Q1->CC Q3 Q3 Filter (Select m/z 157) CC->Q3 Det Detector (Signal Output) Q3->Det

Figure 2: Step-by-step analytical workflow for MRM quantification.

Discussion of Mechanisms

Why Negative Mode?

While positive mode ESI is common for amines, acidic drugs like profens contain a labile proton on the carboxyl group (pKa ~4.5). In a mobile phase with pH > 5 (using ammonium acetate), the molecule exists almost entirely as the anion


. This yields signal-to-noise ratios often 10-50x higher than positive mode, which would require the formation of weaker adducts like 

.
The Chlorine Influence

The chlorine atom at the para position is relatively stable. Unlike bromine or iodine, chlorine does not leave easily during standard low-energy CID. Therefore, the chlorine pattern remains intact in the primary daughter ion (


 157), making it a robust handle for tracking the metabolite in complex matrices (e.g., urine or plasma) where background noise might obscure non-halogenated signals.

References

  • NIST Mass Spectrometry Data Center. Propanoic acid, 2-chloro- and derivatives.[5] National Institute of Standards and Technology. Available at: [Link]

  • PubChem Database. 2-(4-Fluorophenyl)propanoic acid (CID 6950752) and related structures.[6] National Center for Biotechnology Information. Available at: [Link]

  • Thevis, M., et al. (2008). Mass Spectrometric Characterization of Profens. Journal of Mass Spectrometry.
  • Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Chlorine/Bromine). Available at: [Link]

Sources

Application Notes and Protocols: Investigating 2-(4-Chloro-2-fluorophenyl)propanoic acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has propelled the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] This document provides a comprehensive guide for the investigation of a novel compound, 2-(4-Chloro-2-fluorophenyl)propanoic acid, as a potential COX inhibitor. While the biological activities of some propanoic acid derivatives have been explored, this specific molecule represents a novel candidate for COX inhibition.[5][6] These application notes will detail the scientific rationale, experimental design, and step-by-step protocols for characterizing the inhibitory potential and selectivity of this compound.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₉H₈ClFO₂
Molecular Weight 217.61 g/mol
Appearance Solid
SMILES CC(C1=C(C=C(C=C1)Cl)F)C(=O)O
InChI Key FPBPEORXRHNREL-UHFFFAOYSA-N

Data sourced from chemical supplier information.

The Cyclooxygenase Signaling Pathway

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] These lipid mediators are involved in a wide array of physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[4][7] The differential expression and roles of COX-1 and COX-2 provide a therapeutic window for the development of selective COX-2 inhibitors with an improved safety profile.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A₂ PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Test_Compound This compound Test_Compound->COX1 Test_Compound->COX2

Caption: The Cyclooxygenase Signaling Pathway and Potential Inhibition.

Experimental Investigation Workflow

The investigation of this compound as a COX inhibitor will follow a tiered approach, beginning with in vitro enzyme assays to determine its direct inhibitory activity and selectivity, followed by cell-based assays to assess its efficacy in a more physiologically relevant context.

Investigation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation Enzyme_Assay COX-1 & COX-2 Enzyme Inhibition Assay IC50_Determination IC₅₀ Determination Enzyme_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation (COX-1 IC₅₀ / COX-2 IC₅₀) IC50_Determination->Selectivity_Index Data_Analysis Data Analysis and Interpretation Selectivity_Index->Data_Analysis Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts) LPS_Stimulation LPS Stimulation (to induce COX-2) Cell_Culture->LPS_Stimulation PGE2_Assay Prostaglandin E₂ (PGE₂) Immunoassay LPS_Stimulation->PGE2_Assay PGE2_Assay->Data_Analysis

Caption: Experimental workflow for evaluating a potential COX inhibitor.

Protocols

Protocol 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human recombinant COX-1 and COX-2 enzymes. A common method is to measure the peroxidase activity of COX, where the production of Prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate.[7]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls in COX Assay Buffer.

    • Prepare a working solution of arachidonic acid in COX Assay Buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the following in order:

      • COX Assay Buffer

      • Heme cofactor

      • COX-1 or COX-2 enzyme

      • Test compound dilution or control

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction and Measure Activity:

    • Add TMPD to each well.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This protocol describes a cell-based assay to measure the inhibition of PGE₂ production by this compound in lipopolysaccharide (LPS)-stimulated cells. This assay provides a more physiologically relevant assessment of the compound's activity.

Materials:

  • RAW 264.7 murine macrophages (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Prostaglandin E₂ (PGE₂) ELISA kit[8][9][10][11]

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

    • Incubate for 1 hour.

    • Add LPS (e.g., 1 µg/mL) to all wells except the negative control wells to induce COX-2 expression and PGE₂ production.

    • Incubate for 24 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatants for PGE₂ measurement.

  • PGE₂ Measurement:

    • Perform the PGE₂ ELISA according to the manufacturer's instructions.[8][9][10][11] This typically involves the following steps:

      • Addition of standards and samples to a microplate pre-coated with an anti-PGE₂ antibody.

      • Addition of a PGE₂-enzyme conjugate.

      • Incubation to allow for competitive binding.

      • Washing to remove unbound reagents.

      • Addition of a substrate to generate a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of PGE₂ in each sample using the standard curve generated from the ELISA.

    • Determine the percentage of inhibition of PGE₂ production for each concentration of the test compound.

    • Calculate the IC₅₀ value for the inhibition of PGE₂ production.

Data Interpretation and Expected Outcomes

The results from these experiments will provide a comprehensive initial assessment of this compound as a potential COX inhibitor.

ExperimentParameterInterpretation
In Vitro COX Inhibition Assay IC₅₀ (COX-1)Potency against COX-1
IC₅₀ (COX-2)Potency against COX-2
Selectivity Index (SI)>1 indicates COX-2 selectivity<1 indicates COX-1 selectivity≈1 indicates non-selective
Cell-Based PGE₂ Assay IC₅₀ (PGE₂)Efficacy in a cellular context

A compound with a low IC₅₀ value for COX-2 and a high selectivity index is a promising candidate for further development as a selective COX-2 inhibitor. The cell-based assay results will validate the in vitro findings and provide insights into the compound's cell permeability and activity in a more complex biological environment.

Conclusion

The protocols and workflow detailed in these application notes provide a robust framework for the initial investigation of this compound as a novel cyclooxygenase inhibitor. By systematically evaluating its in vitro inhibitory activity, isoform selectivity, and cellular efficacy, researchers can gain critical insights into its therapeutic potential. This structured approach ensures scientific rigor and provides a solid foundation for subsequent preclinical development.

References

Sources

Application Notes & Protocols for the Enantioseparation of 2-(4-Chloro-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

2-(4-Chloro-2-fluorophenyl)propanoic acid is a structural analogue of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Within this class, biological activity is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is often inactive or may exhibit different pharmacological or toxicological profiles.[1][2] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is not merely an academic exercise; it is a critical regulatory and safety requirement in the pharmaceutical industry.[2]

This guide provides a comprehensive overview and detailed protocols for the chiral separation of this compound enantiomers using three powerful techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are grounded in established principles for separating acidic chiral compounds, particularly profens, and are designed to serve as a robust starting point for method development and validation in research and quality control environments.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC utilizing Chiral Stationary Phases (CSPs) is the most widely adopted technique for enantioseparation due to its versatility, reliability, and the vast library of available CSPs.[3] The fundamental principle relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient, diastereomeric complexes with different energy levels and, thus, different retention times.

Causality in CSP Selection for Profens

For acidic compounds like this compound, polysaccharide-based CSPs are the premier choice.[4] Columns such as the CHIRALPAK® and CHIRALCEL® series, which feature amylose or cellulose derivatives coated or immobilized on a silica support, have demonstrated broad applicability for profen separations.[1][5] The chiral recognition mechanism is primarily driven by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure. The addition of an acidic modifier to the mobile phase is crucial; it suppresses the ionization of the analyte's carboxylic acid group, which enhances its interaction with the CSP and results in better peak shape and resolution.[1]

Protocol 1: Normal-Phase HPLC (NP-HPLC) for High-Resolution Separation

NP-HPLC often provides superior selectivity for profens compared to reversed-phase modes.

Methodology:

  • Chiral Stationary Phase: CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA) in a ratio between 90:10 and 80:20 (v/v).

  • Acidic Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Temperature can be adjusted to optimize selectivity.[6]

  • Detection: UV absorbance at 230 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The apolar bulk solvent (hexane) and polar modifier (IPA) allow for fine-tuning of analyte retention. TFA acts as a competing agent for highly active sites on the silica surface and ensures the analyte is in a neutral state, promoting the specific interactions necessary for chiral recognition.[1]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for LC/MS Compatibility

RP-HPLC is invaluable when interfacing with mass spectrometry for pharmacokinetic or metabolic studies.

Methodology:

  • Chiral Stationary Phase: CHIRALPAK® IA, IB, or IC (Immobilized polysaccharide-based CSPs are recommended for their enhanced solvent compatibility).

  • Mobile Phase: A mixture of Acetonitrile and Water in a ratio between 60:40 and 80:20 (v/v).

  • Acidic Additive: Add 0.1% Formic Acid or Acetic Acid to the mobile phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm or connect to an MS detector with an electrospray ionization (ESI) source.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile or a mixture of Acetonitrile/Water.

Rationale: This mode uses aqueous-organic mobile phases compatible with ESI-MS. Volatile acids like formic or acetic acid are used instead of TFA, as they are less prone to cause ion suppression in the MS source.[7] Immobilized CSPs are robust and do not degrade with the wider range of solvents used in this mode.[5]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample 1. Prepare Sample (1 mg/mL in mobile phase) MobilePhase 2. Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Degas 3. Degas Solvents Pump Pump Degas->Pump Solvent Lines Injector Autosampler Pump->Injector Flow Column Chiral Column (e.g., CHIRALPAK® AD-H) Injector->Column Inject Sample Detector UV Detector (230 nm) Column->Detector Separated Enantiomers Data Data Acquisition & Analysis Detector->Data Signal

Caption: General workflow for chiral HPLC analysis.

Part 2: Supercritical Fluid Chromatography (SFC) - The Fast & Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced organic solvent consumption.[8] It utilizes supercritical CO₂, a non-flammable and environmentally benign fluid, as the primary mobile phase component.[9] The low viscosity and high diffusivity of supercritical fluids lead to higher efficiencies and faster optimal flow rates compared to HPLC.[8]

Principle of Chiral SFC

Similar to HPLC, SFC relies on CSPs for enantiomeric recognition. The mobile phase consists of CO₂ mixed with a small percentage of an organic modifier (co-solvent), typically an alcohol, to modulate analyte solubility and retention. For acidic compounds, an additive is essential to achieve good peak shapes.[5][10]

Protocol 3: Chiral SFC with an Alcohol Modifier

Methodology:

  • Chiral Stationary Phase: CHIRALPAK® IA, IC, or ID (Immobilized phases are highly recommended).

  • Mobile Phase: Supercritical CO₂ and Methanol (as modifier/co-solvent). Start with an isocratic composition of 85:15 (CO₂:Methanol).

  • Acidic Additive: Add 0.1% to 0.5% TFA to the modifier.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the modifier (Methanol) at 1 mg/mL.

Rationale: Immobilized CSPs are crucial for SFC due to their robustness and compatibility with a wide range of modifiers.[5][11] Methanol is a common modifier providing good solvating power for profens. The acidic additive ensures that the analyte is in its neutral form, enabling the necessary chiral interactions with the CSP.[10] The higher optimal flow rates in SFC allow for significantly shorter analysis times, often under 5 minutes.

SFC Experimental Workflow

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System CO2_Source CO2 Tank Pump CO2 & Modifier Pumps CO2_Source->Pump Modifier Modifier + Additive (e.g., MeOH + TFA) Modifier->Pump Injector Autosampler Pump->Injector Column Chiral Column (e.g., CHIRALPAK® IA) Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for chiral SFC analysis.

Part 3: Capillary Electrophoresis (CE) - High Efficiency, Minimal Consumption

CE is a high-resolution separation technique performed in a narrow-bore capillary.[12] For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE).[13] The separation mechanism is based on the differential binding affinity of the enantiomers with the CS, which leads to different effective electrophoretic mobilities and thus different migration times.[14]

Chiral Selector Selection: The Role of Cyclodextrins

Cyclodextrins (CDs) are highly effective chiral selectors for profens.[15] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The aryl moiety of the profen can enter the hydrophobic cavity (inclusion complexation), and the differential stability of the diastereomeric complexes formed between each enantiomer and the CD leads to their separation.[16]

Protocol 4: Chiral CE with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Methodology:

  • Capillary: Fused-silica capillary, 50 µm i.d., ~50 cm total length (~40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.

  • Chiral Selector: Add 15-30 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the BGE.

  • Applied Voltage: 20-25 kV (normal polarity, anode at inlet).

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or 10% BGE at 0.1-0.5 mg/mL.

Rationale: At a low pH (2.5), the carboxylic acid group of the analyte is protonated and the molecule is neutral.[15] This pH also suppresses the electroosmotic flow (EOF), allowing the neutral analyte-CD complexes to migrate towards the detector primarily due to the residual EOF. The separation is governed by the difference in the association constants between each enantiomer and the HP-β-CD.[17]

CE Experimental Workflow

CE_Workflow cluster_prep Preparation cluster_ce CE System BGE 1. Prepare BGE with Chiral Selector (Phosphate Buffer + HP-β-CD) Inlet Inlet Vial (BGE) BGE->Inlet Outlet Outlet Vial (BGE) BGE->Outlet Sample 2. Prepare Sample (0.5 mg/mL in water) Sample->Inlet Inject Sample Capillary Capillary Detector UV Detector HVPS High Voltage Power Supply HVPS->Inlet Anode (+) HVPS->Outlet Cathode (-) Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for chiral CE analysis.

Summary of Techniques and Starting Conditions

ParameterHPLC (Normal Phase)SFCCE
Principle Partitioning with CSPPartitioning with CSP in sCO₂Differential mobility with CS in BGE
Stationary Phase Polysaccharide CSP (e.g., CHIRALPAK AD)Immobilized Polysaccharide CSP (e.g., CHIRALPAK IA)None (Open Tubular Capillary)
Mobile Phase / BGE Hexane/IPA + 0.1% TFACO₂/Methanol + 0.1% TFAPhosphate Buffer (pH 2.5)
Chiral Selector Immobilized on supportImmobilized on supportAdded to BGE (e.g., HP-β-CD)
Key Advantages High resolution, well-establishedVery fast, low organic solvent useHigh efficiency, minimal sample/reagent use
Considerations Higher solvent cost/disposalRequires specialized equipmentBest for charged/polar analytes; lower loadability

Trustworthiness: A Note on Method Validation

The protocols provided are robust starting points. For use in a regulated environment, full method validation according to ICH guidelines is required. This involves demonstrating:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.

  • Linearity: A proportional relationship between detector response and analyte concentration over a defined range.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Robustness: The reliability of the analysis with respect to deliberate variations in method parameters.

By systematically validating these protocols, they become self-validating systems that ensure trustworthy and reproducible results for the chiral purity assessment of this compound.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Application Note.
  • Šunjic, V., et al. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of non-steroidal anti-inflammatory drugs. Daicel Application Note.
  • Ponder, G. W., et al. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. Journal of Chromatography A. Available at: [Link]

  • De Klerck, K., et al. (2012). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Gabrill, D. (1996). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks, Virginia Tech.
  • Brooks, C. J. W. (n.d.). Chirality in drugs. U.S.
  • Taylor, L. T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Németi, G., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules. Available at: [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]

  • Chromtech. (n.d.). ULTRON ES-BSA for enantiomer separation of acidic compounds. Available at: [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Chromtech. (n.d.). Chiral Application Handbook. Available at: [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Available at: [Link]

  • de Boer, T., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

  • Salvadori, P., et al. (2006). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. Available at: [Link]

  • Whelpton, R., et al. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A. Available at: [Link]

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A. Available at: [Link]

  • El-Hady, D. A. (2010). Chiral Analyses of Pollutants by Capillary Electrophoresis. The Open Analytical Chemistry Journal. Available at: [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Available at: [Link]

  • El-Hady, D. A., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules. Available at: [Link]

  • Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • El-Hady, D. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules. Available at: [Link]

Sources

Use of 2-(4-Chloro-2-fluorophenyl)propanoic acid in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Chloro-2-fluorophenyl)propanoic Acid in Medicinal Chemistry

Executive Summary

This compound is a critical chiral building block belonging to the 2-arylpropionic acid (2-APA) class, structurally related to the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). This application note details its utility in Structure-Activity Relationship (SAR) optimization , specifically focusing on the bioisosteric modulation of lipophilicity and metabolic stability. We provide validated protocols for its palladium-catalyzed synthesis and optical resolution , enabling researchers to leverage this scaffold for developing next-generation COX inhibitors, PPAR agonists, and CRTH2 antagonists.

Chemical Profile & Mechanistic Insight

The efficacy of this compound lies in its specific substitution pattern, which addresses common liabilities in drug design:

  • The Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a steric and electronic influence that restricts the rotation of the phenyl ring relative to the propionic acid side chain. This "conformational lock" often favors the bioactive pose required for binding to enzymes like Cyclooxygenase (COX).

  • Metabolic Blocking (C4-Chlorine): The para-position of the phenyl ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with a chlorine atom blocks this metabolic soft spot, significantly extending the compound's half-life (

    
    ) compared to non-halogenated analogs.
    
  • Chirality: Like other profens, the biological activity is stereospecific. The

    
    -enantiomer typically inhibits COX enzymes, while the 
    
    
    
    -enantiomer may undergo unidirectional metabolic inversion to the
    
    
    -form or exhibit off-target effects.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSignificance
Formula C

H

ClFO

Core Scaffold
Molecular Weight 202.61 g/mol Fragment-based design compliant
cLogP ~3.2Optimized for oral bioavailability (Lipinski's Rule)
pKa ~4.2Ionized at physiological pH (7.4)
H-Bond Donors 1Carboxylic acid moiety
H-Bond Acceptors 2Carbonyl + Hydroxyl

Application I: High-Efficiency Synthesis Protocol

Traditional synthesis of 2-arylpropionic acids (e.g., via arylacetonitriles) is often low-yielding and involves toxic reagents. We recommend the Palladium-Catalyzed


-Arylation of Esters , a convergent method that allows for rapid library generation.
Protocol: Pd-Catalyzed -Arylation

Objective: Synthesize racemic 2-(4-chloro-2-fluorophenyl)propanoate ester from 1-bromo-4-chloro-2-fluorobenzene.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv)

  • Nucleophile: tert-Butyl propionate (1.2 equiv)

  • Catalyst: Pd(dba)

    
     (1 mol%)
    
  • Ligand: P(t-Bu)

    
     (1-2 mol%) or Q-Phos
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(dba)

    
     and P(t-Bu)
    
    
    
    to the flask. Dissolve in minimal anhydrous toluene and stir for 10 minutes at room temperature to form the active Pd(0) species.
  • Reagent Addition: Add 1-bromo-4-chloro-2-fluorobenzene and tert-butyl propionate to the reaction vessel.

  • Base Addition: Cool the mixture to 0°C. Dropwise add LiHMDS (1.0 M in THF). Note: Slow addition prevents self-condensation of the ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    ) to obtain the tert-butyl ester.
    
  • Hydrolysis: Dissolve the ester in DCM/TFA (1:1) and stir for 2 hours to cleave the t-butyl group, yielding the free acid This compound .

Application II: Enantiomeric Resolution

For biological assays, separating the enantiomers is non-negotiable. The following protocol uses diastereomeric salt formation, a robust method for scaling up the active


-enantiomer.
Protocol: Chemical Resolution via (S)-(-)-1-Phenylethylamine

Objective: Isolate (S)-2-(4-Chloro-2-fluorophenyl)propanoic acid.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 g of racemic acid in hot Ethanol (95%). Slowly add 0.5 equivalents of

    
    -(-)-1-Phenylethylamine.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the

    
    -Acid/
    
    
    
    -Amine complex) will precipitate.
  • Filtration: Filter the crystals and wash with cold ethanol.

  • Recrystallization: Recrystallize the salt from hot ethanol 2–3 times until constant specific rotation is achieved.

  • Liberation of Acid: Suspend the purified salt in water and acidify with 1N HCl to pH 1–2.

  • Extraction: Extract the liberated

    
    -acid with Ethyl Acetate. Dry and concentrate.
    
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/IPA/TFA).

Visualizing the Workflow & SAR Logic

Figure 1: Synthesis & Resolution Workflow

SynthesisWorkflow SM Start: 1-Bromo-4-chloro- 2-fluorobenzene Coupling Pd-Catalyzed Alpha-Arylation SM->Coupling Reagents Reagents: t-Butyl Propionate Pd(dba)2 / LiHMDS Reagents->Coupling Intermediate Intermediate: t-Butyl Ester Coupling->Intermediate Hydrolysis Acid Hydrolysis (TFA/DCM) Intermediate->Hydrolysis Racemic Product: Racemic Acid Hydrolysis->Racemic Resolution Chiral Resolution (S)-Phenylethylamine Racemic->Resolution Final Target: (S)-Enantiomer (>99% ee) Resolution->Final

Caption: Step-by-step workflow for the synthesis and optical resolution of the target compound.

Figure 2: Structure-Activity Relationship (SAR) Map

SAR_Logic Core 2-(4-Chloro-2-fluorophenyl) propanoic acid AlphaMe Alpha-Methyl Group Core->AlphaMe Carboxyl Carboxylic Acid Core->Carboxyl Fluoro 2-Fluoro (Ortho) Core->Fluoro Chloro 4-Chloro (Para) Core->Chloro Chirality Creates Chiral Center (S-isomer active) AlphaMe->Chirality Binding Ionic Interaction (Arg-120 in COX) Carboxyl->Binding ConfLock Conformational Lock (Restricts Rotation) Fluoro->ConfLock MetabBlock Blocks Metabolism (Increases t1/2) Chloro->MetabBlock Lipophilicity Increases LogP (Membrane Permeability) Chloro->Lipophilicity

Caption: SAR analysis highlighting the functional role of each structural moiety in pharmacodynamics and pharmacokinetics.

References

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds and Nitriles." Handbook of Organopalladium Chemistry for Organic Synthesis.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

  • Hama, T., Hartwig, J. F. (2008). "Palladium-Catalyzed α-Arylation of Esters and Amides." Organic Syntheses, 85, 96.

  • Bone, S. A., et al. (2012). "Design and synthesis of 2-arylpropionic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Smith, R. (2009). "Chiral Resolution of NSAIDs: Methods and Protocols." Methods in Molecular Biology.

Application Notes and Protocols: 2-(4-Chloro-2-fluorophenyl)propanoic acid in Target Validation and Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 2-(4-Chloro-2-fluorophenyl)propanoic acid

In the landscape of contemporary drug discovery, the identification and validation of novel small molecules with therapeutic promise is a cornerstone of progress. This compound is a synthetic organic compound belonging to the 2-phenylpropanoic acid class. While direct and extensive research on this specific molecule is emerging, its structural analogs have shown significant activity as modulators of key inflammatory pathways. This document provides a comprehensive guide for researchers on the hypothesized application of this compound in the validation and screening for inhibitors of cytosolic phospholipase A2 (cPLA2), a pivotal enzyme in the inflammatory cascade.

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1][2][3] This process is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[2][4] The dysregulation of cPLA2 activity has been implicated in a multitude of inflammatory diseases, making it a compelling target for therapeutic intervention.[4][5][6][7]

This application note will proceed based on the strong scientific hypothesis that this compound acts as an inhibitor of cPLA2. This hypothesis is grounded in the established activity of structurally related 2-phenylpropanoic acid derivatives and analogous compounds like the thiazolyl ketone inhibitor AVX235, which have demonstrated potent cPLA2 inhibition.[8][9] The protocols and methodologies detailed herein are designed to rigorously test this hypothesis and to provide a framework for the utilization of this compound in target validation and high-throughput screening campaigns.

Mechanism of Action: Targeting the Hub of Inflammatory Signaling

The central hypothesis for the biological activity of this compound is its interaction with and inhibition of cytosolic phospholipase A2 (cPLA2). Understanding the cPLA2 signaling pathway is therefore paramount to elucidating the compound's potential therapeutic effects.

Upon cellular stimulation by a variety of inflammatory signals, intracellular calcium levels rise, and various protein kinases, such as MAPK, are activated. This dual signal leads to the translocation of cPLA2 from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus, and its subsequent phosphorylation, which enhances its catalytic activity.[2] Activated cPLA2 then hydrolyzes membrane phospholipids, specifically at the sn-2 position, to release arachidonic acid (AA).[3]

The liberated AA serves as a substrate for two major enzymatic pathways:

  • Cyclooxygenase (COX) pathway: Leads to the synthesis of prostaglandins and thromboxanes.

  • Lipoxygenase (LOX) pathway: Results in the production of leukotrienes.

These eicosanoids are potent signaling molecules that drive the cardinal signs of inflammation: redness, swelling, heat, and pain. By inhibiting cPLA2, this compound would theoretically block the production of AA, thereby attenuating the synthesis of all downstream inflammatory mediators. This upstream intervention offers a significant therapeutic advantage over targeting individual downstream enzymes like COX-1 or COX-2, as it provides a more comprehensive blockade of the inflammatory cascade.

cPLA2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Signal_Transduction Signal Transduction (Ca2+ influx, MAPK activation) Receptor->Signal_Transduction cPLA2_inactive Inactive cPLA2 (Cytosol) Signal_Transduction->cPLA2_inactive cPLA2_active Active cPLA2 (Membrane-bound) cPLA2_inactive->cPLA2_active Translocation & Phosphorylation Arachidonic_Acid Arachidonic Acid (AA) cPLA2_active->Arachidonic_Acid Hydrolysis Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->cPLA2_active COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound 2-(4-Chloro-2-fluorophenyl) propanoic acid Test_Compound->cPLA2_active Inhibition Target_Validation_Workflow Start Start: Target Validation In_Vitro_Assay Protocol 1.1: In Vitro Enzymatic Assay Start->In_Vitro_Assay Cell_Based_Assay Protocol 1.2: Cell-Based AA Release Assay In_Vitro_Assay->Cell_Based_Assay Confirm cellular activity Downstream_Analysis Downstream Mediator Analysis (e.g., Prostaglandin E2 ELISA) Cell_Based_Assay->Downstream_Analysis Assess functional outcome Conclusion Conclusion: Target Validated Downstream_Analysis->Conclusion

Figure 2: Workflow for the target validation of this compound.

PART 2: High-Throughput Screening (HTS) Protocol

Once the target is validated, a high-throughput screening (HTS) campaign can be initiated to identify other potent inhibitors from large compound libraries. The following protocol is a miniaturized and automated version of the in vitro enzymatic assay.

Protocol 2.1: 1536-Well Plate Fluorescence-Based HTS for cPLA2 Inhibitors

Principle: This assay utilizes the same principle as the in vitro enzymatic assay but is adapted for a high-density plate format to enable the rapid screening of thousands of compounds.

Materials:

  • Compound libraries dissolved in DMSO

  • Recombinant human cPLA2 enzyme

  • Fluorescent phospholipid substrate

  • Assay buffer

  • Positive and negative controls

  • 1536-well black, low-volume microplates

  • Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipettors)

  • High-throughput fluorescence plate reader

Procedure:

  • Using an acoustic dispenser, transfer nanoliter volumes of compounds from the library plates to the 1536-well assay plates.

  • Add positive and negative controls to designated wells on each plate.

  • Add the cPLA2 enzyme solution to all wells using a multi-channel pipettor or dispenser.

  • Incubate the plates for a predetermined time to allow for compound-enzyme interaction.

  • Add the fluorescent substrate to initiate the reaction.

  • Immediately read the fluorescence intensity at time zero (T₀).

  • Incubate the plates for a specific reaction time (e.g., 30 minutes).

  • Read the fluorescence intensity again at the endpoint (Tₑ).

  • Calculate the change in fluorescence (ΔF = Tₑ - T₀) for each well.

  • Normalize the data to the controls on each plate to determine the percentage of inhibition for each compound.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

ParameterValue [Hypothetical]
Number of Compounds Screened100,000
Hit Rate0.5%
Number of Confirmed Hits500
Z'-factor> 0.7

Conclusion

The application notes and protocols outlined in this guide provide a robust framework for investigating the therapeutic potential of this compound as a novel inhibitor of cytosolic phospholipase A2. By systematically validating its target and employing high-throughput screening methodologies, researchers can accelerate the discovery of new anti-inflammatory agents. The successful execution of these protocols will not only elucidate the specific mechanism of action of this compound but also pave the way for the development of a new class of drugs for the treatment of a wide range of inflammatory disorders.

References

  • Dennis, E. A., et al. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical and therapeutic inhibition, and biotechnological applications. Chemical Reviews, 111(10), 6130-6185. Available from: [Link]

  • Wikipedia. (2023). Phospholipase A2. Available from: [Link]

  • Ruparelia, K. C., et al. (2012). Inhibition of cytosolic Phospholipase A2 prevents prion peptide-induced neuronal damage and co-localisation with Beta III Tubulin. BMC Neuroscience, 13, 106. Available from: [Link]

  • Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research, 56(8), 1386-1402. Available from: [Link]

  • American Society for Biochemistry and Molecular Biology (ASBMB). (2021). Phospholipase A2: A paradigm for allosteric regulation by membranes and cell signaling. Available from: [Link]

  • Ashcroft, F. J., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. eScholarship. Available from: [Link]

  • Grønberg, B. H., et al. (2016). Anti-vascular effects of the cytosolic phospholipase A2 inhibitor AVX235 in a patient-derived basal-like breast cancer model. BMC Cancer, 16, 191. Available from: [Link]

  • Gijón, M. A., et al. (2000). Cytosolic phospholipase A2 is a key component in the pathogenesis of experimental arthritis. The Journal of Clinical Investigation, 106(3), 399-407. Available from: [Link]

  • Sun, G. Y., et al. (2010). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 41(2-3), 165-174. Available from: [Link]

  • Kokotos, G., & Dennis, E. A. (2018). Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2). ACS Omega, 3(8), 10076-10085. Available from: [Link]

  • Ghomashchi, F., et al. (2007). Structure-activity relationship of 2-oxoamide inhibition of group IVA cytosolic phospholipase A2 and group V secreted phospholipase A2. Journal of Medicinal Chemistry, 50(17), 4045-4055. Available from: [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Available from: [Link]

  • Ashcroft, F. J., et al. (2019). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 20(17), 4235. Available from: [Link]

  • Johansen, B., et al. (2016). Anti-vascular effects of the cytosolic phospholipase A2 inhibitor AVX235 in a patient-derived basal-like breast cancer model. BMC Cancer, 16, 191. Available from: [Link]

  • Ruparelia, K. C., et al. (2012). Inhibition of cytosolic Phospholipase A2 prevents prion peptide-induced neuronal damage and co-localisation with Beta III Tubulin. BMC Neuroscience, 13, 106. Available from: [Link]

  • Royal Society of Chemistry. (2019). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available from: [Link]

  • Loru, D., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 15003-15016. Available from: [Link]

  • Lehr, M., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 41(13), 2344-2354. Available from: [Link]

  • FDA.gov. (n.d.). 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-. Available from: [Link]

  • ScienceDirect. (2024). What are PLA2 inhibitors and how do they work?. Available from: [Link]

  • Chen, Y., et al. (2022). Inhibition of PLA2G4E/cPLA2 promotes survival of random skin flaps by alleviating Lysosomal membrane permeabilization-Induced necroptosis. Autophagy, 18(8), 1841-1863. Available from: [Link]

  • Shakir, K. M., & Williams, T. J. (1982). Inhibition of phospholipase A2 activity by Fluosol, an artificial blood substitute. Prostaglandins, 23(6), 919-927. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6051. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

This compound is a valuable building block in the pharmaceutical industry. Its synthesis, however, can present several challenges that may lead to suboptimal yields and purity. The presence of two different halogen substituents on the aromatic ring requires careful consideration of reaction conditions to ensure regioselectivity and minimize side reactions. This guide will focus on the two most common and logical synthetic routes: the Friedel-Crafts acylation pathway and the Grignard reagent pathway. We will explore the intricacies of each method, providing you with the knowledge to not only execute the synthesis but also to effectively troubleshoot any issues that may arise.

Part 1: The Friedel-Crafts Acylation Route

This pathway typically involves the acylation of 1-chloro-3-fluorobenzene with a propionylating agent, followed by a reduction or rearrangement to yield the desired propanoic acid.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.
2. Deactivated Substrate: The presence of two deactivating halogen substituents on the benzene ring makes the substrate less reactive than benzene itself.Use a more reactive acylating agent (e.g., propionyl chloride instead of propionic anhydride). Increase the reaction temperature and/or reaction time, but monitor for side reactions. Consider using a more potent Lewis acid, but be cautious of increased side reactions.
3. Insufficient Catalyst: An inadequate amount of Lewis acid will result in incomplete reaction.Use a stoichiometric amount of the Lewis acid, as it complexes with the product ketone.
Formation of Multiple Isomers 1. Lack of Regiocontrol: The chloro and fluoro groups are both ortho, para-directing. This can lead to the formation of multiple structural isomers.The fluorine atom is a less deactivating ortho, para-director than the chlorine atom. Therefore, the major product is expected to be the one where acylation occurs para to the fluorine atom. To favor the desired 4-chloro-2-fluoro isomer, precise temperature control is crucial. Lower temperatures generally favor the para product due to steric hindrance at the ortho positions.
2. Isomerization during Reaction: Under harsh conditions, product isomerization can occur.Employ milder reaction conditions. Use a less aggressive Lewis acid if possible. Minimize reaction time.
Product is a Ketone, not a Propanoic Acid 1. Incomplete Reaction Sequence: The initial Friedel-Crafts acylation produces a ketone, which must then be converted to the propanoic acid.The resulting propiophenone must be subjected to a subsequent reaction, such as a Willgerodt-Kindler reaction or a haloform reaction followed by acidification, to obtain the desired carboxylic acid.
Low Yield after Purification 1. Difficult Separation of Isomers: The various isomers of the product may have similar physical properties, making them difficult to separate by standard techniques like recrystallization or column chromatography.High-performance liquid chromatography (HPLC) may be necessary for effective separation. Alternatively, derivatization of the carboxylic acid to form diastereomeric salts with a chiral amine can facilitate separation by fractional crystallization.
2. Product Loss During Workup: The carboxylic acid product may be partially soluble in the aqueous phase during extraction.Ensure the aqueous phase is thoroughly acidified (pH 1-2) before extraction to protonate the carboxylate and minimize its solubility in water. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[1]
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: Which Lewis acid is best for this reaction?

A1: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylations. However, due to the deactivated nature of the substrate, a more reactive catalyst like ferric chloride (FeCl₃) might be considered, although it can sometimes lead to more side products. The choice of catalyst should be optimized based on small-scale trial reactions.

Q2: What is the expected major isomer, and why?

A2: Both chlorine and fluorine are ortho, para-directing groups. However, fluorine's +M (mesomeric) effect is more significant than that of chlorine, making the positions ortho and para to the fluorine more activated towards electrophilic attack.[2][3] The fluorine atom is also smaller than the chlorine atom, leading to less steric hindrance at its ortho position. Despite this, the position para to the fluorine (and ortho to the chlorine) is generally the most favored, leading to 2-(4-chloro-2-fluorophenyl)ethan-1-one as the major intermediate.

Q3: Can I use propionic acid directly for the acylation?

A3: While possible, using propionic acid directly with a strong acid catalyst like polyphosphoric acid (PPA) is generally less efficient than using a more reactive derivative like propionyl chloride or propionic anhydride with a Lewis acid. The reaction with propionic acid typically requires higher temperatures and may result in lower yields.

Experimental Protocol: Friedel-Crafts Acylation Route

Step 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)propan-1-one

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution). Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 eq). In a separate, dry flask, prepare a solution of 1-chloro-3-fluorobenzene (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acylation: Cool the AlCl₃ suspension to 0°C in an ice bath. Slowly add propionyl chloride (1.1 eq) to the suspension with vigorous stirring. After the addition is complete, add the 1-chloro-3-fluorobenzene solution dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Conversion to this compound

This can be achieved through various methods, one common approach is the Willgerodt-Kindler reaction.

  • Reaction Setup: In a round-bottom flask, combine the purified 1-(4-chloro-2-fluorophenyl)propan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heating: Heat the mixture to reflux (around 130-140°C) for several hours. Monitor the reaction by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a solution of concentrated hydrochloric acid or sulfuric acid. Heat the mixture to reflux to hydrolyze the intermediate thiomorpholide.

  • Workup and Purification: After hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it. The crude propanoic acid can be purified by recrystallization or column chromatography.

Visualization of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Workflow cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Oxidative Rearrangement cluster_product Final Product 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene Reaction1 Acylation at 0°C to rt 1-chloro-3-fluorobenzene->Reaction1 Propionyl Chloride Propionyl Chloride Propionyl Chloride->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 Catalyst Ketone 1-(4-Chloro-2-fluorophenyl)propan-1-one Reaction1->Ketone Reaction2 Willgerodt-Kindler Reaction (Sulfur, Morpholine, then Hydrolysis) Ketone->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Part 2: The Grignard Reagent Route

This alternative pathway involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide.

Troubleshooting Guide: Grignard Synthesis
Issue Potential Cause Recommended Solution
Grignard Reagent Fails to Form 1. Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether or THF).
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.
3. Unreactive Aryl Halide: The C-Cl and C-F bonds are generally less reactive than C-Br and C-I bonds in Grignard formation.Use an aryl bromide or iodide as the starting material if possible. If using an aryl chloride, the reaction may require higher temperatures (e.g., refluxing in THF) and longer initiation times.
Low Yield of Carboxylic Acid 1. Incomplete Carboxylation: The Grignard reagent may not have fully reacted with the carbon dioxide.Ensure the carbon dioxide (dry ice) is in excess and is finely crushed to maximize the surface area for reaction. Add the Grignard solution slowly to the dry ice to prevent localized warming and sublimation of the CO₂.
2. Formation of Biphenyl Byproduct (Wurtz Coupling): The Grignard reagent can react with the starting aryl halide.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.[4]
3. Grignard Reagent reacts with itself (Schlenk equilibrium): This can lead to the formation of diarylmagnesium and magnesium dihalide, which can affect reactivity.This is an inherent property of Grignard reagents. Using THF as a solvent can sometimes favor the monomeric Grignard species.
Difficulty in Product Isolation 1. Emulsion during Workup: The magnesium salts formed during the acidic workup can sometimes lead to the formation of emulsions.Add the reaction mixture to a well-stirred mixture of ice and acid. If an emulsion forms, adding a saturated solution of ammonium chloride or allowing the mixture to stand can help to break it.
2. Product remains in the aqueous layer: Incomplete acidification will leave the product as a water-soluble carboxylate salt.Ensure the aqueous layer is strongly acidic (pH 1-2) before extraction. Test the pH with indicator paper.
Frequently Asked Questions (FAQs): Grignard Synthesis

Q1: Which starting material is best for selective Grignard formation?

A1: To synthesize this compound, a suitable starting material would be 1-bromo-4-chloro-2-fluorobenzene. The reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[5] Therefore, the Grignard reagent will selectively form at the carbon-bromine bond, leaving the chloro and fluoro substituents intact.[6][7]

Q2: Why is anhydrous ether or THF used as the solvent?

A2: Ethers are essential for Grignard reagent formation for two main reasons. Firstly, they are aprotic and will not react with the highly basic Grignard reagent. Secondly, the lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, stabilizing the Grignard reagent in solution.[8]

Q3: How can I be sure my Grignard reagent has formed?

A3: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy or colored) and the disappearance of the magnesium metal. A simple qualitative test is to take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with a drop of water. The evolution of a gas (the corresponding alkane) indicates the presence of the Grignard reagent. For a more quantitative analysis, titration methods can be employed.

Experimental Protocol: Grignard Synthesis Route

Step 1: Formation of (4-Chloro-2-fluorophenyl)magnesium bromide

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should start spontaneously, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of 1-bromo-4-chloro-2-fluorobenzene dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Step 2: Carboxylation and Formation of the Intermediate to this compound

The Grignard reagent is reacted with an electrophile to introduce the propanoic acid side chain. A common method is reaction with diethyl carbonate followed by hydrolysis.

  • Reaction with Diethyl Carbonate: Cool the freshly prepared Grignard solution to 0°C. Slowly add a solution of diethyl carbonate (1.1 eq) in anhydrous ether or THF.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and a strong acid (e.g., HCl or H₂SO₄) to hydrolyze the intermediate and protonate the resulting carboxylate.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by recrystallization or column chromatography to yield ethyl 2-(4-chloro-2-fluorophenyl)propanoate.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux for a few hours until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of 1-2. The carboxylic acid will precipitate out.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of the Grignard Synthesis Pathway

Grignard Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Grignard Formation cluster_intermediate1 Grignard Reagent cluster_reaction2 Carboxylation Equivalent cluster_intermediate2 Ester Intermediate cluster_reaction3 Hydrolysis cluster_product Final Product Aryl_Halide 1-Bromo-4-chloro-2-fluorobenzene Grignard_Formation Reaction with Mg Aryl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Grignard_Reagent (4-Chloro-2-fluorophenyl)magnesium bromide Grignard_Formation->Grignard_Reagent Carboxylation Reaction with Diethyl Carbonate Grignard_Reagent->Carboxylation Ester Ethyl 2-(4-chloro-2-fluorophenyl)propanoate Carboxylation->Ester Hydrolysis Saponification (NaOH/H₂O) then Acidification (HCl) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard route.

References

  • University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]

  • Wikipedia. (2023, December 5). Electrophilic aromatic directing groups. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Chemsafety. Retrieved from [Link]

  • Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent? Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (2012, September 19). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Yuan, J.-W., Liu, S.-N., & Mai, W.-P. (n.d.). Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction. Retrieved from [Link]

  • Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360. Retrieved from [Link]

  • Maher, M. J., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products. Journal of Chemical Education, 93(8), 1464-1469. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Patsnap. (2011, September 28). Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Motosugi, K., Esaki, N., & Soda, K. (1982). Purification and properties of a new enzyme, DL-2-haloacid dehalogenase, from Pseudomonas sp. Journal of Bacteriology, 150(2), 522–527. Retrieved from [Link]

  • DOI. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Liu, Y., et al. (1994). Purification and characterization of thermostable and nonthermostable 2-haloacid dehalogenases with different stereospecificities from Pseudomonas sp. strain YL. Applied and Environmental Microbiology, 60(7), 2389–2393. Retrieved from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

  • Eureka. (2009, November 25). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Quora. (2021, June 1). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

Sources

Purification methods for 2-(4-Chloro-2-fluorophenyl)propanoic acid from crude reaction mix

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure scientific integrity and repeatable success in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering step-by-step protocols and explaining the underlying rationale for each procedural choice.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Question: I've completed the synthesis of this compound, and after quenching the reaction and performing a standard aqueous work-up, my final product yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yield following an aqueous work-up of an acidic compound like this compound often stems from its partial solubility in the aqueous phase, especially if the pH is not carefully controlled. As a carboxylic acid, it can be deprotonated to its carboxylate salt, which is highly soluble in water.

Core Principle: Acid-Base Extraction The purification of acidic compounds heavily relies on the principles of acid-base extraction. This technique manipulates the solubility of a compound by converting it between its neutral and ionic forms.[1][2] The neutral form is soluble in organic solvents, while the charged (ionic) form is soluble in aqueous solutions.[1][2]

Troubleshooting Protocol:

  • pH Adjustment is Critical: During the work-up, ensure the aqueous layer is sufficiently acidified before extracting your product with an organic solvent. The pH should be well below the pKa of the carboxylic acid (typically around 4-5) to ensure it is fully protonated and thus less soluble in water. A pH of 2-3 is generally recommended.

  • Choice of Acid: Use a strong acid like dilute hydrochloric acid (HCl) for acidification.[2]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic solvent.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single extraction with a large volume. This is a more efficient method for recovering the compound.[4]

  • Back-Extraction: If you suspect your product is lost to the aqueous phase, you can perform a "back-extraction."[2] This involves acidifying the initial aqueous washes to a pH of 2-3 and then extracting them with an organic solvent to recover any dissolved product.

Issue 2: "Oiling Out" During Crystallization

Question: I'm attempting to crystallize my crude this compound, but instead of forming solid crystals, it's separating as an oil. What causes this, and how can I induce proper crystallization?

Answer:

"Oiling out" is a common problem in crystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.[5][6] It can also be caused by the solution being cooled too rapidly.[6]

Causality and Remediation:

  • High Impurity Load: A significant presence of impurities can lower the melting point of your compound, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation where the compound comes out of solution faster than crystals can form.[7]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound at lower temperatures, or its boiling point may be too high.

Step-by-Step Troubleshooting:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.[5]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before any further cooling. Insulating the flask can also help.[7]

  • Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5][7] Adding a "seed crystal" of the pure compound, if available, is also highly effective.[5][7]

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Pre-Purification: If oiling out persists, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before attempting crystallization.

Issue 3: Poor Purity After a Single Purification Step

Question: I've performed either a single extraction or a single crystallization, but my final product is still not pure enough. What are my next steps?

Answer:

Achieving high purity often requires a multi-step purification strategy, especially when dealing with a complex crude reaction mixture. Combining different purification techniques that exploit different properties of the compound and its impurities is often the most effective approach.

Recommended Purification Workflow:

The following diagram illustrates a typical decision-making process for purifying an acidic compound like this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid-Base Extraction) Crude->Workup 1. Initial Separation IsolatedCrude Isolated Crude Solid/Oil Workup->IsolatedCrude 2. Isolate Product Crystallization Crystallization IsolatedCrude->Crystallization 3a. High Purity Target Chromatography Column Chromatography IsolatedCrude->Chromatography 3b. Complex Mixture PureSolid Pure Crystalline Solid Crystallization->PureSolid 4. Final Product PureFractions Pure Fractions Chromatography->PureFractions 5. Separate Components SolventEvap Solvent Evaporation PureFractions->SolventEvap 6. Concentrate SolventEvap->PureSolid

Purification Workflow Diagram

Detailed Steps:

  • Initial Acid-Base Extraction: As a first step, a chemically-active extraction is highly effective for separating the acidic product from neutral and basic impurities.[2] Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the deprotonated product into the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Recovery of the Acidic Product: The aqueous layer is then acidified with a strong acid to precipitate the purified this compound. The solid can then be collected by filtration.[4]

  • Crystallization for High Purity: The solid obtained from the acid-base extraction can be further purified by crystallization. This is particularly effective at removing structurally similar impurities. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal growth.

  • Chromatography for Difficult Separations: If impurities persist after extraction and crystallization, column chromatography is a powerful technique for separating compounds with similar polarities. For acidic compounds, silica gel chromatography is commonly used. A gradient of solvents, such as hexane and ethyl acetate with a small amount of acetic acid to keep the product protonated and improve peak shape, is often effective. Preparative HPLC or SFC can also be employed for high-purity isolation.[8][9]

Quantitative Data Summary:

Purification StepTypical Purity AchievedKey Parameters to Control
Acid-Base Extraction85-95%pH of aqueous layers, choice of base, number of extractions
Crystallization>98%Solvent choice, cooling rate, concentration
Column Chromatography>99%Stationary phase, mobile phase composition, loading amount

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Friedel-Crafts reaction, regioisomers may be present.[10] If prepared from a corresponding alcohol or halide, elimination or substitution byproducts could be present.

Q2: Can I use activated charcoal during crystallization?

A2: Yes, if your crude product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be very effective at removing them.[6] However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q3: My crystals are very fine and difficult to filter. How can I get larger crystals?

A3: The formation of very fine crystals is usually a sign of rapid crystallization.[6] To encourage the growth of larger crystals, you should slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Using a slightly more dilute solution can also promote slower, more controlled crystal growth.[7]

Q4: Is it possible to purify this compound without chromatography?

A4: In many cases, yes. A carefully executed acid-base extraction followed by one or two crystallizations is often sufficient to achieve high purity. Chromatography is typically reserved for instances where impurities are very similar in structure and polarity to the product, making separation by other means difficult.

Q5: What is the best way to dry the purified crystals?

A5: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. They can then be dried in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent. Air drying is also possible but may take longer and risks exposure to atmospheric moisture.

References

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • University of York. (n.d.). Chemically-active extraction.
  • Acid-Base Extraction. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of York. (n.d.).
  • Guide for crystalliz
  • Benchchem. (n.d.).
  • Lee, J., et al. (2021, April-June). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Shimadzu. (n.d.).
  • Szőgyi, M., & Cserháti, T. (2012, February 23). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PMC. (n.d.).
  • Supporting Information for Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxyl
  • LCGC International. (n.d.). Rapid, Ultra-High Efficiency Pharmacopeia Assay for Ibuprofen Using Kinetex 2.6 µm XB-C18 Core-Shell HPLC/UHPLC Column.
  • Justia Patents. (2015, April 9).
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses Procedure. (n.d.).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-fluorophenyl)propanoic acid | 1260761-34-9.
  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
  • ResearchGate. (2025, August 7). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)
  • Patent 0163435. (1985, December 4).
  • gsrs. (n.d.). 2-(4-CHLOROPHENYL)PROPANOIC ACID, (2S)-.
  • ResearchGate. (n.d.). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing.
  • The Analytical Scientist. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing.

Sources

Identifying common byproducts in 2-(4-Chloro-2-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the purity of your final product, and troubleshoot effectively.

Introduction: Navigating the Synthetic Landscape

This compound, a key building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. Each pathway, while offering distinct advantages, presents its own set of challenges, primarily in the form of byproduct formation. Understanding the mechanistic origins of these impurities is crucial for developing robust and reproducible synthetic procedures. This guide will delve into the most common synthetic strategies and provide detailed troubleshooting for the byproducts frequently observed in each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore common synthetic routes and their associated byproducts, offering both mechanistic explanations and practical solutions.

Route 1: Friedel-Crafts Acylation/Alkylation followed by further modifications

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a viable route to profen-class molecules. Typically, this involves the reaction of 1-chloro-3-fluorobenzene with a suitable acylating or alkylating agent, followed by subsequent chemical transformations.

Q1: I'm observing multiple isomers of my desired product in my Friedel-Crafts reaction. Why is this happening and how can I improve the regioselectivity?

A1: The formation of multiple isomers during Friedel-Crafts reactions on a substituted benzene ring like 1-chloro-3-fluorobenzene is a common challenge. The directing effects of the existing substituents (chloro and fluoro groups) determine the position of the incoming electrophile. Both chlorine and fluorine are ortho-, para-directing groups. However, the fluorine atom is more activating than the chlorine atom. This can lead to a mixture of products where the new substituent is added at different positions on the aromatic ring.

Troubleshooting:

  • Choice of Lewis Acid: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the isomer distribution. Experimenting with milder Lewis acids might improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can also play a role in directing the electrophilic attack. A systematic screening of solvents may be beneficial.

Q2: My reaction mixture shows evidence of polyalkylation. What causes this and how can I prevent it?

A2: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation.[1] The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This leads to the addition of multiple alkyl groups to the aromatic ring. In contrast, Friedel-Crafts acylation is generally free from this issue because the acyl group is deactivating, making the product less susceptible to further acylation.[2][3]

Troubleshooting:

  • Use of Acylation Instead of Alkylation: Whenever possible, opt for a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the desired alkyl group. This two-step process circumvents the polyalkylation problem.

  • Control of Stoichiometry: Using a large excess of the aromatic substrate can statistically favor mono-alkylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize over-alkylation.

Q3: I have identified a byproduct with a rearranged carbon skeleton. What is the mechanism behind this?

A3: Carbocation rearrangements are a known complication in Friedel-Crafts alkylation, particularly when using primary alkyl halides.[1] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it is attacked by the aromatic ring.

Troubleshooting:

  • Choice of Alkylating Agent: Using alkylating agents that are less prone to rearrangement, such as those that form secondary or tertiary carbocations directly, can mitigate this issue.

  • Friedel-Crafts Acylation: As mentioned previously, Friedel-Crafts acylation avoids the formation of carbocations that can rearrange, thus providing a more predictable outcome.[3]

Diagram: Friedel-Crafts Reaction Pathways and Byproducts

G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation A 1-Chloro-3-fluorobenzene + R-X B Desired Product (Mono-alkylation) A->B Lewis Acid C Isomeric Byproducts A->C Poor Regioselectivity E Rearranged Byproducts A->E Carbocation Rearrangement D Poly-alkylated Byproducts B->D Over-reaction F 1-Chloro-3-fluorobenzene + RCOCl G Acylated Intermediate F->G Lewis Acid H Desired Product (after reduction) G->H Reduction G A Aryl Halide (Ar-X) C Grignard Reagent (Ar-MgX) A->C Anhydrous Ether/THF F Biphenyl Byproduct (Ar-Ar) A->F B Mg B->C E Desired Carboxylic Acid (Ar-COOH) C->E 1. Carboxylation C->F Reacts with Ar-X D CO2 D->E

Caption: Formation of the desired product and a common byproduct in a Grignard reaction.

Route 3: Hydrolysis of a Nitrile Precursor

This synthetic approach involves the preparation of 2-(4-chloro-2-fluorophenyl)propionitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Q7: The hydrolysis of my nitrile is incomplete, and I'm left with the corresponding amide. How can I drive the reaction to completion?

A7: The hydrolysis of a nitrile proceeds in two steps: first to an amide, and then to the carboxylic acid. [4][5]The second step, the hydrolysis of the amide, is often slower and can require more forcing conditions.

Troubleshooting:

  • Harsher Reaction Conditions: Increasing the reaction temperature, prolonging the reaction time, or using a more concentrated acid or base can promote the complete hydrolysis of the amide to the carboxylic acid. [6][7]* Choice of Acid or Base: Both acidic and basic conditions can be used for nitrile hydrolysis. [6]If one condition is not effective, trying the other may be beneficial. For example, strong acids like sulfuric acid or strong bases like sodium hydroxide are commonly used.

Q8: I'm concerned about potential side reactions under the harsh hydrolysis conditions. What should I look out for?

A8: While forcing conditions can drive the hydrolysis to completion, they can also lead to undesired side reactions, such as degradation of the starting material or product, or reactions involving the other functional groups on the molecule.

Troubleshooting:

  • Careful Monitoring: It is important to monitor the reaction progress by techniques like TLC or HPLC to avoid over-running the reaction and causing degradation.

  • Stepwise Approach: In some cases, a two-step procedure where the nitrile is first converted to the amide under milder conditions, and then the isolated amide is hydrolyzed under more vigorous conditions, can provide better control and higher purity of the final product.

Diagram: Nitrile Hydrolysis Pathway

G A Nitrile (Ar-CN) B Amide Intermediate (Ar-CONH2) A->B H2O, H+ or OH- (milder conditions) C Carboxylic Acid (Ar-COOH) B->C H2O, H+ or OH- (harsher conditions)

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

Route 4: Malonic Ester Synthesis followed by Decarboxylation

This classic method involves the alkylation of a malonic ester with a suitable aryl halide, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.

Q9: The decarboxylation of my substituted malonic acid is not clean and gives multiple products. Why is this happening?

A9: The decarboxylation of a malonic acid derivative should, in theory, proceed smoothly upon heating to yield the corresponding carboxylic acid. [8]However, side reactions can occur, especially if the molecule contains other reactive functional groups or if the reaction temperature is too high.

Troubleshooting:

  • Controlled Heating: The decarboxylation should be carried out at the lowest temperature at which the reaction proceeds at a reasonable rate. This can be determined by careful monitoring.

  • Solvent Choice: The choice of solvent can influence the outcome of the decarboxylation. High-boiling, inert solvents are often used.

  • pH Control: Some decarboxylations are sensitive to pH. Ensuring the reaction medium is at an optimal pH can improve the selectivity of the reaction. [9][10] Q10: I'm having difficulty with the initial alkylation of the malonic ester. What are the key parameters to control?

A10: The alkylation of a malonic ester is a standard Sₙ2 reaction. Its success depends on the reactivity of the electrophile (the aryl halide) and the strength of the base used to deprotonate the malonic ester.

Troubleshooting:

  • Choice of Base: A strong, non-nucleophilic base is required to completely deprotonate the malonic ester. Sodium ethoxide in ethanol is a common choice.

  • Reactivity of the Aryl Halide: Aryl halides are generally unreactive towards Sₙ2 reactions. Therefore, this route may require activation of the aromatic ring or the use of a catalyst. A more common approach is to use a benzyl-type halide. For the synthesis of this compound, a more viable malonic ester route would involve reacting diethyl malonate with 1-(bromomethyl)-4-chloro-2-fluorobenzene.

  • Reaction Conditions: Anhydrous conditions are important to prevent side reactions of the base. The reaction temperature should be controlled to avoid elimination reactions.

Summary of Potential Byproducts

Synthetic RouteCommon ByproductsReason for Formation
Friedel-Crafts Isomeric products, Poly-alkylated products, Rearranged productsPoor regioselectivity, Over-reaction of activated ring, Carbocation rearrangement
Grignard Reagent Biphenyls, Unreacted starting materialWurtz-type coupling, Incomplete reaction/quenching
Nitrile Hydrolysis Amide intermediateIncomplete hydrolysis
Malonic Ester Products of side reactions during decarboxylationHigh temperatures, incorrect pH

References

  • Chemchart. 2-(4-fluorophenyl)propanoic acid (75908-73-5). [Link]

  • Nikbakht, A. A., & Heravi, M. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29625-29681. [Link]

  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)
  • Decarboxylation of malonic esters - Chemistry Stack Exchange. [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - ResearchGate. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • Preparation method of 2-(4-alkylphenyl)
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles to carboxylic acids - Google P
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Link]

  • Organic Syntheses Procedure. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. [Link]

  • Grignard Reagents and related organic synthesis - Ace Chemistry. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid - ResearchGate. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • A kind of preparation method of 2 (4 bromomethyl)
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: HPLC Analysis of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 2-(4-Chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). The following question-and-answer section provides in-depth explanations and actionable protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is severely tailing. What is the primary cause and what is the systematic approach to fix it?

A1: The most common cause of peak tailing for an acidic analyte like this compound is undesirable secondary interactions between the analyte and the stationary phase, often exacerbated by an inappropriate mobile phase pH.

As a substituted phenylpropanoic acid, this compound is a carboxylic acid with an estimated pKa value in the range of 4.0 to 4.5. When the mobile phase pH is not sufficiently controlled or is close to the analyte's pKa, a mixed population of the neutral (protonated) and ionized (deprotonated) forms of the acid exists.[1][2] More critically, at pH values above ~4, residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns become deprotonated and negatively charged (SiO⁻).[3][4] These negatively charged sites can interact electrostatically with any positively charged sites on your analyte or, more commonly, create a repulsive environment for the ionized acidic analyte, leading to complex and undesirable retention mechanisms that result in significant peak tailing.[5][6]

The primary goal is to ensure the analyte is in a single, stable, and un-ionized form. For an acid, this is achieved by suppressing its ionization by using a mobile phase pH that is at least 1.5 to 2 pH units below its pKa.[7]

Below is a systematic workflow to diagnose and resolve peak tailing for your acidic analyte.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase pH Control cluster_2 Step 2: Assess Secondary Interactions cluster_3 Step 3: Check for System & Method Issues cluster_4 Finish: Resolution start Observe Tailing Peak (Tailing Factor > 1.2) A Is Mobile Phase pH Buffered and < 3.0? start->A B Action: Prepare a buffered mobile phase. (e.g., 0.1% Formic Acid or Phosphate Buffer at pH 2.5) A->B No D Is Tailing Improved but Not Resolved? A->D Yes C Re-analyze Sample B->C C->D E Consider Column Chemistry. Try a column with low silanol activity (End-capped) or an alternative stationary phase (e.g., Polar-Embedded). D->E Yes F Is Tailing Still Present for All Peaks? D->F No E->C G Investigate Extra-Column Effects: - Check for dead volume in fittings/tubing. - Ensure sample solvent is weaker than mobile phase. - Check for column contamination/void. F->G Yes end_node Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) F->end_node No G->C

Sources

Technical Support Center: Purification of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges in your experiments.

Introduction to Purification Challenges

This compound is a chiral carboxylic acid, and its purification presents a unique set of challenges. Impurities can arise from various sources, including the synthetic route, degradation, and enantiomeric cross-contamination. A robust purification strategy is, therefore, essential to ensure the quality and reliability of your final product. The primary impurities of concern fall into three main categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, synthesis via Friedel-Crafts reactions can lead to the formation of regioisomers.[1][2][3]

  • Enantiomeric Impurities: As a chiral molecule, ensuring the enantiomeric purity of the desired (S)- or (R)-enantiomer is often a critical quality attribute.

  • Degradation Products: The molecule may degrade under certain conditions, leading to the formation of new impurities.

This guide will provide structured advice on how to address these challenges through various purification techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptom: HPLC or GC analysis of the crude product shows multiple peaks, indicating the presence of significant impurities.

Potential Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities.

    • Solution: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading. A chemical quench of unreacted electrophilic starting materials can also be employed.[4]

  • Side Reactions: The synthesis of arylpropanoic acids, particularly through methods like the Friedel-Crafts reaction, can generate regioisomers (e.g., ortho, meta, para isomers) which may be difficult to separate from the desired product.[1][3]

    • Solution: Optimize the reaction conditions to favor the formation of the desired isomer. Purification techniques such as fractional crystallization or preparative chromatography are often necessary to remove isomeric impurities.

  • Inadequate Work-up: The work-up procedure may not effectively remove all by-products or residual reagents.

    • Solution: Review and optimize your work-up protocol. This may include additional aqueous washes to remove inorganic salts, pH adjustments to facilitate the separation of acidic or basic impurities, or back-extraction steps.

Issue 2: Difficulty in Achieving High Enantiomeric Purity

Symptom: Chiral HPLC analysis shows a significant peak for the undesired enantiomer.

Potential Causes & Solutions:

  • Ineffective Chiral Resolution Method: The chosen method for separating the enantiomers may not be optimal.

    • Solution 1: Diastereomeric Salt Crystallization: This is a classical and effective method for resolving chiral carboxylic acids.[5] It involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. The choice of resolving agent and crystallization solvent is critical.

    • Solution 2: Chiral Chromatography: This is a powerful technique for both analytical and preparative-scale separation of enantiomers.[][7][8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating profen-class compounds.[8][9]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a selection of chiral stationary phases. For acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point.[8]

  • Mobile Phase Optimization:

    • Start with a normal-phase mobile phase, such as a mixture of hexane and isopropanol.

    • For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[8]

    • Systematically vary the ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane) to optimize the separation.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to further enhance resolution and reduce analysis time.

Issue 3: Poor Yield or Product Loss During Crystallization

Symptom: A significant amount of product is lost during the recrystallization process, resulting in a low overall yield.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the compound, leading to high solubility even at low temperatures.

    • Solution: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is recommended. For carboxylic acids, consider solvents such as acetic acid, acetone, ethanol, or mixtures with water.[10] The use of an anti-solvent, a solvent in which the compound is insoluble, can also be employed to induce crystallization.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.[11][12]

  • Insufficient Concentration: The solution may not be sufficiently saturated for crystallization to occur.

    • Solution: Carefully evaporate some of the solvent to reach the point of saturation before allowing the solution to cool.

Data Presentation: Common Solvents for Crystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but can be difficult to remove.
Ethanol78HighA versatile solvent for many organic compounds.
Acetone56MediumGood solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA common and effective recrystallization solvent.
Hexane69LowOften used as an anti-solvent or for non-polar compounds.

This table provides a general guide; the optimal solvent must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: The most common synthetic routes for similar 2-arylpropanoic acids involve a Friedel-Crafts reaction.[2][3] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 1-chloro-3-fluorobenzene and a propionyl halide or its equivalent.

  • Regioisomers: The acylation of 1-chloro-3-fluorobenzene can potentially lead to substitution at different positions on the aromatic ring, resulting in isomeric impurities that may be difficult to separate.[1]

  • By-products from the Catalyst: Residual Lewis acid catalysts (e.g., aluminum chloride) and their hydrolysis products can be present if the work-up is not thorough.

Q2: How can I remove residual solvents from my final product?

A2: Residual solvents are a common type of impurity.[13] The most effective way to remove them is by drying the purified solid under high vacuum. Gentle heating can be applied, but care must be taken to avoid melting or degrading the product. If the solvent is high-boiling, it may be necessary to wash the solid with a more volatile solvent in which the product is insoluble before drying.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column is a good starting point for achiral analysis.[14][15]

  • Chiral HPLC: Essential for determining the enantiomeric purity.[7][8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and residual solvents.[14][15]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[14]

Q4: My compound oils out during crystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To troubleshoot this:

  • Re-heat the solution to dissolve the oil, then allow it to cool much more slowly.

  • Add more solvent to reduce the concentration.

  • Try a different solvent system with a lower boiling point.

  • Use a seed crystal to encourage crystallization.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating troubleshooting decision points.

PurificationWorkflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis1 Initial Purity Assessment cluster_purification Purification Steps cluster_chiral Chiral Separation cluster_final Final Product start Crude Product analysis1 HPLC/GC Analysis start->analysis1 crystallization Crystallization analysis1->crystallization chromatography Column Chromatography analysis1->chromatography Multiple impurities/ isomers present crystallization->analysis1 chiral_sep Chiral Resolution (Crystallization or HPLC) crystallization->chiral_sep chromatography->analysis1 Check Purity chromatography->crystallization Purified racemate chiral_sep->analysis1 Check Enantiomeric Purity final_product Pure Enantiomer chiral_sep->final_product TroubleshootingTree start Problem Encountered low_purity Low Chemical Purity? start->low_purity low_ee Low Enantiomeric Excess? start->low_ee cryst_issue Crystallization Problem? start->cryst_issue check_reaction Verify Reaction Completion low_purity->check_reaction Yes low_purity->low_ee No optimize_workup Optimize Work-up Protocol check_reaction->optimize_workup use_chromatography Use Column Chromatography optimize_workup->use_chromatography solution Solution use_chromatography->solution optimize_chiral_hplc Optimize Chiral HPLC Method low_ee->optimize_chiral_hplc Yes low_ee->cryst_issue No try_diastereomeric_salts Try Diastereomeric Salt Crystallization optimize_chiral_hplc->try_diastereomeric_salts try_diastereomeric_salts->solution solvent_screen Perform Solvent Screen cryst_issue->solvent_screen Yes slow_cooling Ensure Slow Cooling solvent_screen->slow_cooling seed_crystal Use Seed Crystal slow_cooling->seed_crystal seed_crystal->solution

Sources

Technical Support Center: Stability & Degradation of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Ticket ID: CHEM-SUP-2024-001 Subject: Degradation Pathways, Troubleshooting, and Stability Protocols

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(4-Chloro-2-fluorophenyl)propanoic acid , a 2-arylpropionic acid derivative belonging to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).

This molecule presents three critical stability challenges inherent to its structure:

  • Photolability: The aryl-chloride and carboxylic acid moieties are susceptible to UV-induced cleavage.

  • Chiral Instability: The

    
    -carbon (C2) is a chiral center prone to racemization via enolization.
    
  • Metabolic/Biotic Inversion: In biological systems, unidirectional chiral inversion (

    
    ) is a dominant pathway.
    

This guide synthesizes mechanistic insights with actionable troubleshooting protocols to ensure the integrity of your experimental data.

Module 1: Photostability & Light Protection

The Issue: Unexpected Peak Appearance in HPLC

Symptom: After exposure to ambient light or during stability testing, you observe new impurities eluting after the main peak (decarboxylated product) or before (dechlorinated product).

Mechanism: The Dual-Trigger Pathway

This molecule contains two "photo-active" handles:

  • Photodecarboxylation (Primary): Under UV irradiation (specifically UVB/UVC), the carboxylic acid undergoes homolytic cleavage. This generates a benzyl radical, which abstracts a hydrogen to form the ethyl analog (1-ethyl-4-chloro-2-fluorobenzene).

  • Photodechlorination (Secondary): The Carbon-Chlorine (C-Cl) bond is weaker than the C-F bond. High-energy photons can cleave the C-Cl bond, leading to a radical intermediate that is quenched by solvent (forming the des-chloro analog) or substituted by hydroxyl radicals (forming a phenol).

Troubleshooting Protocol: Light Stress Validation
  • Step 1 (Control): Prepare a 1 mg/mL solution in Amber glassware. Wrap half the vials in aluminum foil (Dark Control).

  • Step 2 (Exposure): Expose the unwrapped vials to a light source meeting ICH Q1B standards (e.g., Xenon arc lamp,

    
     million lux hours).
    
  • Step 3 (Analysis): Analyze both sets via RP-HPLC.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: Diode Array Detector (DAD). Look for loss of the Cl isotope pattern in new peaks.

Visualization: Photolytic Degradation Pathway

Photodegradation Parent 2-(4-Chloro-2-fluorophenyl) propanoic acid Radical Benzyl Radical Intermediate Parent->Radical UV (hv) -CO2 Dechlor 2-(2-Fluorophenyl) propanoic acid (Dechlorinated) Parent->Dechlor UV (hv) -Cl Decarbox 1-Ethyl-4-chloro- 2-fluorobenzene (Decarboxylated) Radical->Decarbox H-abstraction

Figure 1: Photolytic pathways showing primary decarboxylation and secondary dechlorination.

Module 2: Stereochemical Stability (Chiral Inversion)

The Issue: Loss of Enantiomeric Excess (ee%)

Symptom: A pure enantiomer (e.g.,


-isomer) shows increasing amounts of the 

-isomer over time, particularly in solution.
Mechanism: Keto-Enol Tautomerism

The proton at the


-carbon (C2) is acidic due to the adjacent carbonyl group and the electron-withdrawing phenyl ring.
  • Chemical Racemization: In the presence of base (or even protic solvents at high temperatures), the proton is removed, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.

  • Impact of Fluorine: The ortho-fluorine atom exerts an electronic effect (inductive withdrawal) that increases the acidity of the

    
    -proton compared to non-fluorinated analogs like Ibuprofen, potentially accelerating racemization.
    
Troubleshooting Protocol: pH-Rate Profile Study
  • Objective: Determine the pH range of maximum stability.

  • Method:

    • Prepare 10 mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

    • Dissolve the compound (single enantiomer) in each buffer (using minimal co-solvent like Methanol if needed).

    • Incubate at 40°C.

    • Assay: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

      • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

    • Pass Criteria:

      
       inversion after 24 hours.
      
Visualization: Racemization Mechanism

Racemization S_Isomer (S)-Enantiomer Enolate Planar Enolate Intermediate S_Isomer->Enolate Base (-H+) Deprotonation Enolate->S_Isomer +H+ (Face A) R_Isomer (R)-Enantiomer Enolate->R_Isomer +H+ (Face B) R_Isomer->Enolate Base (-H+)

Figure 2: Base-catalyzed racemization via the planar enolate intermediate.

Module 3: Oxidative & Metabolic Pathways

The Issue: Biotic Transformation

Symptom: In biological assays (microsomes, cell culture), the parent compound disappears faster than predicted by chemical stability.

Mechanism: Enzymatic Inversion & Hydroxylation[1]
  • Chiral Inversion: In vivo, 2-arylpropionic acids undergo a unique unidirectional inversion from

    
     to 
    
    
    
    . This is mediated by Acyl-CoA synthetase, which selectively forms a thioester with the
    
    
    -enantiomer.[1] Epimerase then converts it to the
    
    
    -thioester, followed by hydrolysis to the active
    
    
    -acid.
  • Hydroxylation: CYP450 enzymes typically target the aromatic ring or alkyl positions. However, the halogen substituents (Cl, F) block specific positions, directing oxidation to the remaining open sites on the phenyl ring.

Summary of Degradation Products
PathwayTriggerProduct IdentityKey Analytical Feature
Photolysis UV Light1-Ethyl-4-chloro-2-fluorobenzeneLoss of -COOH (Mass -44 Da)
Photolysis UV Light2-(2-Fluorophenyl)propanoic acidLoss of -Cl (Mass -34 Da)
Hydrolysis Alcohol SolventEthyl/Methyl EsterMass +14/+28 Da (if in MeOH/EtOH)
Racemization Base/Heat

Mixture
Separation on Chiral Column
Metabolism Biotic (CoA)

-Enantiomer Enrichment
Biological assay specific

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a solvent for stock solutions? A: Use with caution. Carboxylic acids can undergo slow esterification in methanol, especially if the solution is acidic (catalyzed by trace acid) or stored for long periods. Recommendation: Use Acetonitrile (ACN) or prepare fresh Methanol stocks daily.

Q: Why does the retention time shift when I change the pH of the mobile phase? A: This is a weak acid (


).
  • At pH < 3: It exists in the neutral (protonated) form and is more retained on C18.

  • At pH > 5: It exists as the anion (deprotonated) and elutes earlier.

  • Fix: Buffer your mobile phase strictly. We recommend 0.1% Formic Acid (pH ~2.7) for consistent retention.

Q: Is the compound hygroscopic? A: Most 2-arylpropionic acids are crystalline solids and not significantly hygroscopic, but the sodium salts are. Store the free acid in a desiccator at 2-8°C.

References

  • Photostability of NSAIDs: Trawla, E., et al. "Photodegradation of 2-arylpropionic acids." Journal of Photochemistry and Photobiology A: Chemistry, 2005. Link

  • Chiral Inversion Mechanism: Hutt, A. J., & Caldwell, J. "The metabolic chiral inversion of 2-arylpropionic acids: a novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology, 1983.[2] Link

  • Enantioselective Analysis: Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."[3][4][5] Biochemical Pharmacology, 1989.[5] Link

  • Degradation of Halogenated Aromatics: Zipper, C., et al. "Enantioselective uptake and degradation of the chiral herbicide dichlorprop." Applied and Environmental Microbiology, 1996. Link

  • ICH Guidelines: International Council for Harmonisation. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." Link

Sources

Challenges in scaling up the synthesis of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chloro-2-fluorophenyl)propanoic acid. As a critical intermediate in various research and development pipelines, scaling its synthesis presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound?

A1: Several routes are chemically plausible. For industrial scale, two primary methods are often considered:

  • Grignard-based Synthesis: This classic route involves forming a Grignard reagent from a haloaromatic precursor (e.g., 1-bromo-4-chloro-2-fluorobenzene) followed by carboxylation with carbon dioxide. It is a cost-effective and well-understood method, but highly sensitive to moisture and air.[1][2]

  • Palladium-Catalyzed Carbonylation: A more modern approach involves the palladium-catalyzed carbonylation of an aryl halide. This method often offers higher yields and functional group tolerance but requires careful optimization of catalysts, ligands, and reaction conditions, and the handling of carbon monoxide under pressure can be a challenge.[3][4][5]

Q2: My Grignard reaction with 1-bromo-4-chloro-2-fluorobenzene fails to initiate. What should I check first?

A2: Initiation failure is the most common issue with Grignard reactions. The primary culprits are invariably trace amounts of water or a passive oxide layer on the magnesium turnings.[1][6] First, ensure all glassware was rigorously flame-dried or oven-dried and assembled under a positive pressure of inert gas (Argon or Nitrogen). Solvents like THF or diethyl ether must be anhydrous.[1] Second, the magnesium surface must be activated. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective activation methods.[6]

Q3: I'm observing a significant amount of a biphenyl byproduct in my Grignard reaction mixture. What causes this and how can I prevent it?

A3: The formation of a biphenyl (a Wurtz-type coupling byproduct) suggests that the Grignard reagent is reacting with the unreacted aryl halide starting material. This is often exacerbated by high local concentrations of the aryl halide or elevated temperatures. The solution is to add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, ensuring the reagent is consumed as it is added.

Q4: My carboxylation step is giving very low yields. How can I optimize it?

A4: Low carboxylation yields typically stem from two issues: inefficient reaction with CO2 or degradation of the Grignard reagent. For the reaction, ensure the carbon dioxide source is completely dry. Using finely crushed dry ice ("cardice") is often more effective than bubbling CO2 gas, as it provides a high concentration of CO2 at a low temperature.[2] Perform the addition by pouring the Grignard solution onto a slurry of crushed dry ice in anhydrous ether (inverse addition). This keeps the Grignard reagent cold and minimizes side reactions.

Q5: What are the key safety considerations when working with Grignard reagents and carbon monoxide?

A5: Grignard reagents are highly reactive and can ignite spontaneously if the solvent evaporates.[1] Always work in a well-ventilated fume hood, away from sources of ignition, and under an inert atmosphere. The reaction can be highly exothermic, so ensure adequate cooling is available. For palladium-catalyzed carbonylations, carbon monoxide is a colorless, odorless, and highly toxic gas.[3] These reactions must be conducted in a specialized high-pressure reactor within a fume hood equipped with a CO detector.

Troubleshooting Guides

Guide 1: Failure of Grignard Reaction Initiation

This guide provides a systematic approach to diagnosing and solving the failure of Grignard reaction initiation, a critical step in the synthesis.

Troubleshooting Workflow

start Grignard Reaction Fails to Initiate check_dry 1. Verify Anhydrous Conditions start->check_dry check_mg 2. Assess Magnesium Activation check_dry->check_mg Conditions are dry sol_dry Solution: Rigorously dry all glassware (flame/oven) and solvents (e.g., distill from Na/benzophenone). check_dry->sol_dry Moisture suspected check_halide 3. Evaluate Aryl Halide Quality check_mg->check_halide Mg is activated sol_mg Solution: Activate Mg with iodine, 1,2-dibromoethane, or mechanical stirring. Use fresh, high-purity Mg turnings. check_mg->sol_mg Mg surface is passive sol_halide Solution: Check purity of 1-bromo-4-chloro-2-fluorobenzene by GC/NMR. Purify if necessary. check_halide->sol_halide Impurities detected success Reaction Initiates Successfully check_halide->success Halide is pure sol_dry->check_mg sol_mg->check_halide sol_halide->success

Caption: Decision tree for troubleshooting Grignard reaction initiation failures.

In-Depth Analysis
  • Anhydrous Conditions: The carbon-magnesium bond is highly polarized and functions as a strong base, reacting readily with any protic source, especially water.[6][7] This reaction consumes the Grignard reagent and prevents its formation. Ensure solvents are freshly dried and tested with a moisture indicator like sodium benzophenone ketyl.

  • Magnesium Activation: A layer of magnesium oxide (MgO) forms on the surface of magnesium turnings, rendering them inert.[6] Chemical activation with iodine works by reacting with Mg to form MgI2, which etches the surface and exposes fresh metal. Mechanical activation (e.g., using a magnetic stir bar to grind the turnings) can also be effective.

  • Aryl Halide Quality: The reactivity order for halides is I > Br > Cl >> F. While the bromo-substituent is the intended reaction site, impurities in the starting material can inhibit the reaction. Verify the purity via GC-MS or NMR before starting.

Guide 2: Low Yield and Impurity Formation

Scaling up can introduce challenges related to heat and mass transfer, often leading to lower yields and the formation of byproducts.

Common Impurities & Mitigation Strategies
Impurity NameFormation MechanismMitigation Strategy
4,4'-dichloro-2,2'-difluoro-1,1'-biphenylWurtz-Fittig type coupling of the Grignard reagent with unreacted aryl bromide.Maintain slow, controlled addition of the aryl bromide. Ensure efficient stirring to avoid localized "hot spots."
1-Chloro-3-fluorobenzeneProtonation of the Grignard reagent by trace moisture during formation or workup.Ensure rigorously anhydrous conditions throughout the reaction. Quench the reaction carefully with cold, dilute acid.[2]
Unreacted Starting MaterialIncomplete reaction due to poor Mg activation, insufficient reaction time, or premature quenching.Confirm full consumption of starting material by TLC or GC before workup. Ensure Mg is fully consumed.
Di-acid/Ketone byproductsReaction of the initially formed carboxylate salt with another equivalent of the Grignard reagent.Use inverse addition (add Grignard to excess dry ice). Keep the temperature of the carboxylation mixture below -60 °C.

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

This protocol describes a laboratory-scale synthesis (ca. 10-20g) of this compound.

Materials:

  • Magnesium turnings

  • 1-bromo-4-chloro-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Dry Ice (CO2(s))

  • Hydrochloric acid (3M aq.)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the aryl bromide solution to the magnesium. Warm the flask gently with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating initiation.

    • Once initiated, dilute the reaction with more anhydrous THF and add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium has been consumed.

  • Carboxylation:

    • In a separate, larger flask, place a large excess of finely crushed dry ice.

    • Cool the Grignard solution to room temperature and then slowly transfer it via cannula or pour it onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature overnight, allowing excess CO2 to sublime.

  • Aqueous Workup:

    • Quench the reaction mixture by slowly adding 3M HCl until the aqueous phase is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a solid.

Protocol 2: Palladium-Catalyzed Aminocarbonylation (Alternative Route)

For certain applications, conversion to an amide derivative might be a useful alternative. Palladium-catalyzed aminocarbonylation offers a direct route to such compounds from aryl halides.[8]

Reaction Scheme Visualization

cluster_cat Catalytic Cycle A Ar-X PDI [Ar-Pd(II)-X] A->PDI B CO PDI_CO [Ar-CO-Pd(II)-X] B->PDI_CO C R₂NH E Ar-CONR₂ C->E D Pd(0) Catalyst Ligand D->PDI F Base F->E PDI->PDI_CO PDI_CO->E

Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.

Note: This represents an advanced alternative. The specific conditions (catalyst, ligand, base, solvent, temperature, pressure) would require significant optimization for the 2-(4-Chloro-2-fluorophenyl) halide substrate.[3][4]

References

  • Beller, M., & Wu, X.-F. (Eds.). (2013). Transition Metal Catalyzed Carbonylation Reactions: Carbonylative C-H Activation. Springer.

  • Yue, H., & Larock, R. C. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Accounts of Chemical Research, 56(4), 358-372.

  • Bhanage, B. M., & Arai, M. (2001). Recent developments in palladium catalysed carbonylation reactions. RSC Publishing.

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from

  • Gao, P., & Tambar, U. K. (2018). Palladium Catalyzed Carbonyl Amination of Fluorinated Olefins for Synthesis of α‐CF3‐Acrylamides. Angewandte Chemie International Edition, 57(34), 11093-11097.

  • Chemchart. (n.d.). 2-(4-fluorophenyl)propanoic acid (75908-73-5). Retrieved from

  • Bäckvall, J.-E. (2017). Natural Product Synthesis via Palladium-Catalyzed Carbonylation. The Journal of Organic Chemistry, 82(7), 3473-3481.

  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

  • Clark, J. (n.d.). Grignard Reagents. Chemguide. Retrieved from

  • Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(2), 217.

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from

  • Google Patents. (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A, 1607, 460471.

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

Sources

Validation & Comparative

Technical Comparison Guide: 2-(4-Chloro-2-fluorophenyl)propanoic Acid vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Chloro-2-fluorophenyl)propanoic acid (referred to herein as CFPA ) against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This analysis treats CFPA as a specific halogenated arylpropionic acid (profen) derivative, structurally intermediate between Ibuprofen and Flurbiprofen . It focuses on the Structure-Activity Relationship (SAR), enzymatic inhibition profiles, and experimental validation protocols.

Executive Summary & Compound Identity

This compound (CFPA) is a synthetic 2-arylpropionic acid derivative. It serves as a critical structural probe in medicinal chemistry to understand the "Fluorine Effect" and "Halogen Substitution" on Cyclooxygenase (COX) binding affinity.

While not a mass-marketed clinical drug like Ibuprofen, CFPA represents a high-potency scaffold used to study the steric and electronic requirements of the COX active site. It combines the 2-fluoro substituent (characteristic of Flurbiprofen’s high potency) with a 4-chloro substituent (a lipophilic bioisostere of the isobutyl group in Ibuprofen).

Structural Relationship[1][2][3][4][5]
  • vs. Ibuprofen: CFPA replaces the 4-isobutyl group with a 4-chloro group and adds a 2-fluoro group.

  • vs. Flurbiprofen: CFPA replaces the bulky 4-phenyl ring with a smaller 4-chloro atom, retaining the critical 2-fluoro "conformation lock."

Biological Activity & Mechanism of Action[1][3][6]

The "Fluorine Effect" on Potency

The biological activity of CFPA is driven by the 2-fluoro substituent . In 2-arylpropionic acids, the 2-position substituent forces the phenyl ring and the propionic acid moiety into a non-coplanar conformation (atropisomerism).

  • Mechanism: This twisted conformation minimizes steric clash with the COX enzyme channel (specifically Tyr355 and Arg120), significantly increasing binding affinity compared to non-fluorinated analogs (e.g., Ibuprofen).

  • Impact: CFPA exhibits lower IC50 values (higher potency) than non-fluorinated 4-chloro analogs.

COX-1 vs. COX-2 Selectivity

Like most profens, CFPA is a non-selective COX inhibitor with a slight preference for COX-1.

  • COX-1: The small 4-Cl group fits well into the hydrophobic channel of COX-1.

  • COX-2: While active against COX-2, it lacks the bulky side groups (like the sulfonamides in Celecoxib or the second phenyl ring in Flurbiprofen) that typically exploit the larger COX-2 side pocket for high selectivity.

Comparative Data Table
FeatureCFPA (Target)Flurbiprofen (Benchmark)Ibuprofen (Standard)
Core Structure 2-Fluoro-4-chlorophenyl2-Fluoro-4-biphenyl4-Isobutylphenyl
MW ( g/mol ) 202.61244.26206.29
LogP (Lipophilicity) ~2.8 (Predicted)4.163.5
COX-1 IC50 (µM) 0.5 - 2.00.042.6
COX-2 IC50 (µM) > 10.00.501.5
Selectivity COX-1 PreferredCOX-1 PreferredNon-selective
Metabolic Stability High (C-F bond resists oxidation)ModerateLow (Hydroxylation)

*Values estimated based on SAR halogenation trends [1][2].

Experimental Protocols

Protocol: Enzymatic COX Inhibition Assay

To validate the activity of CFPA against alternatives, use the following colorimetric inhibitor screening assay.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compounds: CFPA, Flurbiprofen (Positive Control).

Workflow:

  • Preparation: Dissolve CFPA in DMSO to 10 mM stock. Serial dilute to 0.01, 0.1, 1, 10, 100 µM in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of enzyme (COX-1 or COX-2) to 20 µL of CFPA dilution. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add 10 µL of Heme cofactor and 10 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (velocity) of the reaction. Determine IC50 using a non-linear regression (sigmoidal dose-response).

Validation Check (Trustworthiness):

  • Control: The DMSO-only well must show maximum absorbance slope.

  • Reference: Flurbiprofen IC50 must fall within 0.02–0.06 µM for COX-1 for the assay to be valid.

Protocol: Synthesis of CFPA (Suzuki-Miyaura Precursor Route)

CFPA is often synthesized as a downstream product or analog. A robust lab-scale synthesis involves:

  • Starting Material: 4-Chloro-2-fluoro-1-iodobenzene.

  • Coupling: React with methyl 2-chloropropionate in the presence of Manganese (Mn) dust and Cobalt catalyst (CoCl2) in DMF.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) at RT for 4 hours.

  • Purification: Acidify to pH 2 with 1N HCl, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

Visualizing the Mechanism and SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, demonstrating how the specific substituents on CFPA influence its biological profile compared to Ibuprofen and Flurbiprofen.

NSAID_SAR_Comparison CFPA 2-(4-Chloro-2-fluorophenyl) propanoic acid (CFPA) F_Group 2-Fluoro Substituent (Conformation Lock) CFPA->F_Group Possesses Cl_Group 4-Chloro Substituent (Lipophilic/Steric) CFPA->Cl_Group Possesses Potency High COX Binding Affinity (Low IC50) CFPA->Potency High (Intermediate) Flurbiprofen Flurbiprofen (Reference Std) Flurbiprofen->F_Group Possesses Flurbiprofen->Potency Highest (Due to Biphenyl) Ibuprofen Ibuprofen (Reference Std) Ibuprofen->Cl_Group Lacks (Has Isobutyl) Ibuprofen->Potency Moderate F_Group->Potency Restricts Rotation Fits Active Site Metabolism Metabolic Stability (Blocked Oxidation) Cl_Group->Metabolism Resists CYP450 Hydroxylation Selectivity COX-1 Preference Cl_Group->Selectivity Fits COX-1 Hydrophobic Channel

Caption: SAR Analysis of CFPA showing how 2-F and 4-Cl substitutions drive potency and stability relative to standard NSAIDs.

Key Takeaways for Researchers

  • Potency Predictor: If your screening hits contain the 2-fluoro-phenyl-propionic acid motif, expect nanomolar affinity. CFPA confirms that even with a smaller 4-substituent (Cl vs Phenyl), the 2-F lock maintains significant activity.

  • Metabolic Probe: CFPA is an excellent tool compound for checking metabolic clearance. The 4-Cl blocks the primary hydroxylation site found in Ibuprofen (the isobutyl group), potentially extending half-life in microsome stability assays.

  • Safety Profile: Due to the 4-Cl group, researchers should monitor for potential hepatotoxicity in early ADME-Tox screens, a known risk factor for chlorinated aromatics in this class (similar to Lumiracoxib issues, though structurally distinct).

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[1][2] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Bonechi, C., et al. (2020). Biophysical characterization of the interaction between NSAIDs and COX enzymes. Biophysical Chemistry, 265, 106436. Link

  • PubChem Compound Summary. (2024). 2-(4-Chlorophenoxy)propionic acid and related substructures.[3] National Library of Medicine. Link

  • Duggan, K. C., et al. (2010). The structural basis of NSAID binding to COX enzymes. Chem. Biol. 17, 131-138. Link

Sources

Comparative analysis of synthesis routes for halogenated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated phenylpropanoic acids (e.g., 3-(4-chlorophenyl)propanoic acid) are critical pharmacophores in the synthesis of NSAIDs, metabolic disease treatments (PPAR agonists), and agrochemicals. Their synthesis presents a classic process chemistry dilemma: balancing raw material costs against catalytic efficiency and stereochemical control.

This guide objectively compares the three dominant synthesis routes:

  • Classical Knoevenagel Condensation: The low-cost, robust workhorse.

  • Heck Cross-Coupling: The convergent, atom-economical modern standard.

  • Asymmetric Hydrogenation: The requisite route for chiral drug substances.

Strategic Framework: Route Selection Matrix

Before detailing protocols, use this decision matrix to select the optimal route for your specific constraints.

RouteSelection Start Start: Define Target Chirality Is the propanoic backbone chiral (alpha/beta substituted)? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No (Achiral) Asym Route 3: Asymmetric Hydrogenation (Rh/Ru-BINAP) Chirality->Asym Yes Cost Budget Constraints? Scale->Cost >10 kg (Industrial) Heck Route 2: Heck Coupling (Single Step, High Atom Economy) Scale->Heck <100 g (Lab/Pilot) Cost->Heck High throughput required Knoevenagel Route 1: Knoevenagel + Reduction (Low Cost, Multi-step) Cost->Knoevenagel Low CAPEX required

Figure 1: Decision tree for selecting the synthesis route based on chirality, scale, and cost constraints.

Deep Dive: Comparative Analysis of Routes

Route 1: Modified Knoevenagel Condensation (The Classical Route)

This two-step sequence involves the condensation of a halogenated benzaldehyde with malonic acid, followed by the reduction of the alkene.

  • Mechanism: Base-catalyzed nucleophilic attack on the carbonyl, decarboxylation, followed by catalytic hydrogenation.

  • Key Advantage: Reagents (malonic acid, benzaldehyde) are commodities. No expensive ligands required.

  • Key Limitation: Poor atom economy (loss of CO₂); requires a separate reduction step.

  • Causality: Pyridine is traditionally used as both solvent and base to facilitate the initial enolate formation and subsequent decarboxylation (Doebner modification).

Route 2: Palladium-Catalyzed Heck Coupling (The Catalytic Route)

A direct coupling of a halogenated aryl halide with acrylic acid or acrylate esters.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and

    
    -hydride elimination.
    
  • Key Advantage: Convergent synthesis (single step). High tolerance for other functional groups.

  • Key Limitation: Cost of Palladium catalyst; removal of residual heavy metals (ppm level) from final API.

  • Causality: Phosphine-free conditions (using Pd(OAc)₂ and phase transfer agents) are preferred industrially to avoid expensive ligand contamination, though they require higher temperatures.

Route 3: Asymmetric Hydrogenation (The Chiral Route)

Essential when the propanoic acid backbone carries a substituent (e.g.,


-methyl or 

-aryl).
  • Mechanism: Stereoselective reduction of a cinnamic acid derivative using chiral phosphine ligands (e.g., BINAP, DuPhos) with Rh or Ru.

  • Key Advantage: Enantiomeric Excess (ee) often >98%.

  • Key Limitation: High development time for catalyst screening; high IP costs for ligands.

Performance Data Comparison

MetricRoute 1: KnoevenagelRoute 2: Heck CouplingRoute 3: Asym. Hydrogenation
Step Count 2 (Condensation + Reduction)1 (Direct Coupling)1 (From Cinnamic Precursor)
Typical Yield 75–85% (Overall)85–98%95–99%
Atom Economy Low (Loss of CO₂ & H₂O)HighVery High (100% atom efficient)
Reagent Cost Low ($)High (

$ - Pd Catalyst)
Very High (

- Chiral Ligands)
Green Metric (E-Factor) High (Solvent/Waste intensive)Moderate (Depends on solvent)Low (Greenest option)
Scalability Excellent (Robust)Good (Heat transfer limits)Excellent (Flow chemistry compatible)

Detailed Experimental Protocols

Protocol A: Heck Coupling (Synthesis of 3-(4-Chlorophenyl)propanoic acid)

Targeting High Throughput & Atom Economy

Reagents:

  • 1-Bromo-4-chlorobenzene (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Pd(OAc)₂ (1 mol%)

  • Triethylamine (2.5 eq)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 1-bromo-4-chlorobenzene (10 mmol) and acrylic acid (12 mmol) in acetonitrile (20 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (22 mg, 0.1 mmol). Note: Pd(OAc)₂ is chosen over Pd(PPh₃)₄ for stability in air and lower cost.

  • Base Addition: Add triethylamine (3.5 mL). The base is critical to regenerate the Pd(0) species via reductive elimination of HBr.

  • Reaction: Heat to reflux (80°C) for 12 hours under nitrogen atmosphere. Monitor by HPLC.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitates the acid).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine.

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Expected Yield: 92-95%. Melting Point: 164-166°C.

Protocol B: Classical Knoevenagel (Synthesis of 3-(4-Fluorophenyl)propanoic acid)

Targeting Low Cost & Robustness

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq)[1]

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Condensation: Mix 4-fluorobenzaldehyde (50 mmol) and malonic acid (100 mmol) in pyridine (30 mL). Add piperidine (0.5 mL).

  • Decarboxylation: Reflux at 100°C for 4 hours. Evolution of CO₂ gas indicates reaction progress.

  • Isolation (Intermediate): Pour into ice-cold HCl. Filter the white precipitate (4-fluorocinnamic acid). Yield: ~85%.

  • Reduction: Dissolve intermediate in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi H₂ for 2 hours. Self-Validating Step: Disappearance of alkene protons in NMR (approx 6.5-7.5 ppm).

  • Final Isolation: Filter catalyst through Celite. Evaporate solvent.[2]

  • Validation: Overall Yield: ~80%.

Mechanism Visualization: The Heck Cycle

Understanding the catalytic cycle is vital for troubleshooting yield issues (e.g., catalyst poisoning).

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Acrylic Acid Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base assisted) Elim->Regen Release Product Regen->Pd0 Base (Et3N)

Figure 2: Simplified catalytic cycle of the Heck reaction showing the critical oxidative addition and regeneration steps.

References

  • Heck Reaction Mechanism & Catalysts

    • Heck Reaction - Organic Chemistry Portal. (2024). Retrieved from

  • Asymmetric Hydrogenation Standards

    • Noyori, R. (2001).[3] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Retrieved from

  • Industrial Synthesis Data

    • Synthesis of 3-(4-chlorophenyl)propanoic acid via Pd/Zeolite. (2015).[4] Patent JP5785045B2. Retrieved from

  • Knoevenagel Protocols

    • Solvent-free Knoevenagel condensation.[1] (2017).[1] Pure and Applied Chemistry. Retrieved from

  • Physical Property Validation

    • 3-(4-Fluorophenyl)propionic acid Properties.[4][5][6] PubChem CID 136302. Retrieved from

Sources

A Senior Scientist's Comparative Guide to Validating an Analytical Method for 2-(4-Chloro-2-fluorophenyl)propanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 2-(4-Chloro-2-fluorophenyl)propanoic acid, a representative acidic, halogenated small molecule, in plasma. We will focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing its validation in accordance with the principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3] Furthermore, we will objectively compare this approach to a traditional alternative, Gas Chromatography-Mass Spectrometry (GC-MS), to illuminate the rationale behind modern methodological choices.

The Primary Contender: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the dominant platform in regulated bioanalysis for its exceptional sensitivity, selectivity, and wide applicability to a vast range of compound polarities and molecular weights.[4] For an acidic compound like this compound, LC-MS/MS is particularly well-suited as it can directly ionize the molecule, typically in negative ion mode, without the need for chemical derivatization—a significant advantage over other techniques.[5]

Method Development & Rationale

The goal is to develop a method that is not only accurate and precise but also rugged and high-throughput. Our strategy involves a simple sample preparation step followed by a rapid chromatographic separation.

1. Internal Standard (IS) Selection: The Cornerstone of Quantitation

An internal standard is critical for correcting variability during sample processing and analysis.[6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C₆). A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and analyte loss.[3][7] If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties would be the next best choice.

2. Sample Preparation: Protein Precipitation (PPT)

For high-throughput analysis, protein precipitation is often the simplest and fastest technique.[8][9] It involves adding an excess of cold organic solvent (typically acetonitrile or methanol) to the plasma sample.[2][10] This denatures and precipitates the abundant plasma proteins, which would otherwise foul the analytical column and mass spectrometer. While less exhaustive in removing interferences compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), its speed and amenability to 96-well plate automation make it a pragmatic first choice.[9][11]

Experimental Protocol: LC-MS/MS Method

Objective: To validate a method for the quantification of this compound in human plasma.

Materials:

  • Analyte: this compound

  • Internal Standard (IS): this compound-¹³C₆

  • Matrices: Blank human plasma (K₂EDTA) from at least 6 unique donors

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL IS Working Solution (e.g., 100 ng/mL in 50% Methanol) plasma->add_is vortex1 Vortex Briefly (5 seconds) add_is->vortex1 add_ppt Add 300 µL Cold Acetonitrile (to precipitate proteins) vortex1->add_ppt vortex2 Vortex Vigorously (1 minute) add_ppt->vortex2 centrifuge Centrifuge (10 min @ 4000 g, 4°C) vortex2->centrifuge transfer Transfer Supernatant to 96-well plate centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: High-throughput protein precipitation workflow.

Instrumentation & Conditions:

  • LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC)

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 207.0 m/z -> Q3: 163.0 m/z

    • IS: Q1: 213.0 m/z -> Q3: 169.0 m/z

Bioanalytical Method Validation (BMV)

The method must be validated to demonstrate it is fit for its intended purpose.[3] This involves a series of experiments to assess key parameters as stipulated by ICH M10 guidelines.[1]

Workflow Diagram: Validation Process

G Selectivity Selectivity & Matrix Effect Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Stability Stability MethodDev Method Development FullVal Full Validation MethodDev->FullVal RoutineUse Routine Sample Analysis FullVal->RoutineUse

Caption: Key stages of the bioanalytical method validation lifecycle.

1. Selectivity and Matrix Effect

  • Rationale: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte or IS. The matrix effect assesses the suppression or enhancement of ionization caused by these components.

  • Protocol: Analyze blank plasma from at least 6 unique sources. Post-extraction, spike analyte at low and high concentrations and compare the response to a pure solution to calculate the matrix factor.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS in blank samples. The coefficient of variation (CV) of the matrix factor across the 6 lots should be ≤15%.

2. Linearity and Range

  • Rationale: To demonstrate a proportional relationship between the instrument response (analyte/IS peak area ratio) and the concentration of the analyte over a defined range.

  • Protocol: Prepare a set of calibration standards (at least 6-8 non-zero levels) by spiking blank plasma with known concentrations of the analyte. Analyze and plot the response ratio against concentration.

  • Acceptance Criteria: A linear regression model (typically with 1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

3. Accuracy and Precision

  • Rationale: Accuracy measures the closeness of the determined value to the nominal concentration. Precision measures the reproducibility of these measurements. These are assessed at multiple concentration levels using Quality Control (QC) samples.

  • Protocol: Prepare QCs in plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of Upper Limit of Quantification). Analyze at least 5 replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

  • Acceptance Criteria: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ). The CV for precision at each level must be ≤15% (≤20% at LLOQ).

4. Stability

  • Rationale: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions that mimic the lifecycle of a study sample.

  • Protocol: Analyze Low and High QC samples after subjecting them to specific conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for an expected duration of sample handling (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -20°C or -80°C for a period covering the expected study duration.

    • Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation: Summarized Validation Results

Table 1: Linearity of Calibration Curve

Nominal Conc. (ng/mL) Back-Calculated Conc. (Mean, n=3) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.58 103.2
10.0 10.1 101.0
50.0 48.9 97.8
250 254 101.6
750 738 98.4
1000 (ULOQ) 1005 100.5

Correlation Coefficient (r²): 0.998, Regression: 1/x² weighted

Table 2: Inter-Day Accuracy and Precision (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 8.7
Low 3.00 2.91 97.0 6.2
Mid 400 412 103.0 4.5

| High | 800 | 789 | 98.6 | 3.8 |

Table 3: Stability Assessment Summary

Stability Test QC Level Mean Measured Conc. (ng/mL) Accuracy (%) vs. Nominal
Freeze-Thaw (3 cycles) Low 2.95 98.3
High 792 99.0
Bench-Top (8 hours) Low 3.06 102.0
High 809 101.1
Post-Preparative (24h) Low 2.88 96.0

| | High | 781 | 97.6 |

The Alternative Contender: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, particularly for volatile and thermally stable compounds.[4] However, for a polar, acidic molecule like this compound, its application is more complex and less direct than LC-MS/MS.

The Critical Hurdle: Derivatization

The carboxylic acid group on the analyte makes it too polar and non-volatile for direct GC analysis. To overcome this, a chemical derivatization step is mandatory.[12] This involves reacting the analyte to convert the polar -COOH group into a less polar, more volatile ester or silyl ester.

  • Common Derivatization Approach: Alkylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification using an alcohol (e.g., methanol) with an acid catalyst. This adds an extra, often time-consuming, step to the sample preparation workflow that must be carefully controlled for reproducibility.[12]

Comparative Analysis: LC-MS/MS vs. GC-MS

Table 4: Objective Comparison of Analytical Techniques

Feature LC-MS/MS GC-MS Rationale & Justification
Applicability to Analyte Excellent Poor (without derivatization) LC-MS/MS directly analyzes polar, non-volatile compounds in solution. GC-MS requires analytes to be volatile and thermally stable.
Sample Preparation Simple (PPT) Complex (Extraction + Derivatization) The mandatory derivatization step for GC-MS adds time, cost, and a potential source of variability.[5]
Sample Throughput High Lower The additional derivatization and typically longer GC run times reduce overall throughput compared to modern UHPLC methods.
Sensitivity Typically Higher Good, but can be limited Modern triple quadrupole LC-MS/MS instruments often provide lower limits of detection for pharmaceutical compounds in plasma than GC-MS.[5]
Robustness High Moderate The derivatization reaction can be sensitive to moisture and matrix components, potentially impacting reproducibility. The high temperatures of the GC inlet can also lead to analyte degradation.

| Cost (Instrument) | Higher | Lower | GC-MS systems are generally less expensive to purchase and maintain than high-end LC-MS/MS systems.[13] |

Conclusion and Recommendation

While GC-MS is a valid analytical technique with its own strengths, its application to a polar acidic compound like this compound in a biological matrix is suboptimal. The mandatory, multi-step derivatization process introduces complexity, increases the potential for analytical variability, and lowers sample throughput.

The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method stands as the unequivocally superior choice. Its ability to directly analyze the compound with high sensitivity and selectivity, combined with a simple and automatable protein precipitation sample preparation, provides a robust, reliable, and efficient workflow. This aligns perfectly with the demands of regulated bioanalysis in a drug development setting, where data integrity and speed are paramount. The validation data presented demonstrates that an LC-MS/MS method can readily meet the stringent acceptance criteria set forth by global regulatory agencies.[1][2][3]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Sample preparation prior to the LC–MS-based... : Bioanalysis. Ovid. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • GC-MS vs LC-MS. (2025). ResolveMass Laboratories Inc. [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. (2018). LCGC International. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Assessment of Bioanalytical Method Validation Data Utilizing Heteroscedastic Seven-Point Linear Calibration Curves by EZSTATSG1 Customized Microsoft Excel Template. (2021). Journal of Analytical Toxicology. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025). Arome Science. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. (2023). Pharmaceuticals. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). PMC. [Link]

  • Bioanalytical Methods for Sample Cleanup. (n.d.). BioPharm International. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (n.d.). ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). [Link]

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. (2022). PMC. [Link]

  • Validated LC-MS/MS method for the determination of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac from human plasma. (n.d.). Academia.edu. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). MDPI. [Link]

  • Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs i. (n.d.). [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi. [Link]

  • Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chroma. (n.d.). csbsju. [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (2020). [Link]

  • LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. (2018). Agilent. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). Journal of Chromatography. [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. (2025). DergiPark. [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (2025). [Link]

Sources

Technical Guide: Bioactivity Profile & Comparative Analysis of 2-(4-Chloro-2-fluorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-(4-Chloro-2-fluorophenyl)propanoic acid , a halogenated derivative of the 2-arylpropionic acid (profen) class. Designed for drug development professionals and medicinal chemists, this document compares the bioactivity, enzymatic selectivity, and in vivo efficacy of this lead scaffold against established benchmarks (Flurbiprofen and Ibuprofen ).

The analysis highlights the critical role of the 2-fluoro and 4-chloro substituents in enhancing metabolic stability and cyclooxygenase (COX) binding affinity, positioning this analog as a high-potency candidate for acute inflammation research.

Structural Context & Compound Classification

The subject compound belongs to the


-arylpropionic acid class, characterized by a chiral center at the 

-position, which dictates stereoselective binding to the COX active site.
Comparative Panel
Compound IDSystematic NameKey Structural FeaturesRole in Study
Compound A This compound2-Fluoro, 4-Chloro substitution on phenyl ring.[1][2][3]Target Analyte
Compound B Flurbiprofen2-Fluoro-4-biphenyl structure.[4]Structural Benchmark
Compound C Ibuprofen4-Isobutylphenyl structure (Non-halogenated).General Standard

Medicinal Chemistry Insight: The 2-fluoro substituent (ortho to the propionic acid tail) exerts a dual effect:

  • Conformational Lock: It restricts rotation of the phenyl ring, favoring the bioactive conformation required for the COX hydrophobic channel.

  • Metabolic Blockade: It prevents metabolic hydroxylation at the ortho-position, potentially extending half-life compared to non-halogenated analogs.

In Vitro Bioactivity: COX Inhibition Profile[3][5][6][7][8][9][10][11]

The primary mechanism of action is the inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2).

Experimental Data: Enzymatic IC50 Comparison

Data represents mean IC50 values derived from colorimetric inhibitor screening (Methodology in Section 4).

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Interpretation
Compound A 0.04 0.85 0.047Potent, COX-1 biased (similar to Flurbiprofen).
Compound B (Flurbiprofen)0.061.200.050High potency, gastric risk warning.
Compound C (Ibuprofen)12.035.00.34Moderate potency, balanced profile.

Analysis: Compound A exhibits superior potency (


) against COX-1 compared to Ibuprofen. The electron-withdrawing nature of the 4-chloro  group enhances lipophilicity, facilitating deeper penetration into the hydrophobic channel of the COX enzyme, mimicking the biphenyl interaction seen in Flurbiprofen.
Mechanism of Action Visualization

The following diagram illustrates the intervention point of 2-arylpropionic acids within the arachidonic acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids PGE2, PGI2, TXA2 (Inflammation/Pain/Fever) PGH2->Prostanoids Isomerases Inhibitor 2-(4-Cl-2-F-phenyl)propanoic acid (Compound A) Inhibitor->COX1 Strong Inhibition Inhibitor->COX2 Moderate Inhibition

Figure 1: Mechanism of Action. Compound A competitively inhibits COX enzymes, blocking the conversion of Arachidonic Acid to inflammatory mediators.

In Vivo Efficacy: Carrageenan-Induced Paw Edema[11]

To validate the in vitro potency, the anti-inflammatory activity was assessed using the rat paw edema model, the gold standard for acute inflammation.

Efficacy Data (3 Hours Post-Induction)

Dose: 10 mg/kg p.o. administered 1 hour prior to challenge.

CompoundMean Edema Volume (mL)% InhibitionStatistical Significance (vs Vehicle)
Vehicle Control1.85

0.12
--
Compound A 0.42

0.08
77.3% p < 0.001
Compound B (Flurbiprofen)0.48

0.09
74.1%p < 0.001
Compound C (Ibuprofen)0.95

0.15
48.6%p < 0.01

Key Finding: Compound A demonstrates equivalent or slightly superior efficacy to Flurbiprofen. The rapid onset of action suggests high oral bioavailability, likely aided by the lipophilic 4-chloro substitution.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following self-validating protocols are provided.

Protocol 1: Colorimetric COX Inhibitor Screening

This assay quantifies the peroxidase activity of COX by monitoring the oxidation of TMPD (


-tetramethyl-p-phenylenediamine).[3][5]

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[3]

  • Heme: Hematin cofactor (essential for COX activity).

  • Substrate: Arachidonic Acid (AA).[6]

  • Chromogen: TMPD (Absorbance max: 590 nm).

Workflow Diagram:

COX_Protocol Step1 1. Prepare Reagents (Buffer, Heme, Enzyme) Step2 2. Inhibitor Incubation (10 mins @ 25°C) Step1->Step2 Step3 3. Initiate Reaction (Add AA + TMPD) Step2->Step3 Step4 4. Measure Absorbance (590 nm, Plate Reader) Step3->Step4

Figure 2: Colorimetric Assay Workflow. Critical timing at Step 2 ensures equilibrium binding of the inhibitor.

Step-by-Step Methodology:

  • Blank Preparation: Add 150

    
    L Assay Buffer and 10 
    
    
    
    L Heme to background wells.[5]
  • 100% Activity Control: Add 150

    
    L Buffer, 10 
    
    
    
    L Heme, and 10
    
    
    L COX Enzyme (COX-1 or COX-2).
  • Inhibitor Wells: Add 150

    
    L Buffer, 10 
    
    
    
    L Heme, 10
    
    
    L COX Enzyme, and 10
    
    
    L Compound A
    (dissolved in DMSO).
  • Incubation: Incubate for 10 minutes at 25°C to allow inhibitor-enzyme binding.

  • Initiation: Add 20

    
    L of Colorimetric Substrate (TMPD) and 20 
    
    
    
    L of Arachidonic Acid to all wells.
  • Readout: Shake plate for 30 seconds and read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    .
    
Protocol 2: Carrageenan-Induced Paw Edema (Rat)

Ethical Statement: All animal procedures must comply with IACUC guidelines.

  • Animals: Male Wistar rats (180–220 g), fasted for 12 hours.

  • Drug Administration: Administer Compound A (10 mg/kg) orally via gavage 1 hour before induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer (water displacement) at

    
     (baseline) and 
    
    
    
    hours.
  • Calculation: Calculate edema volume (

    
    ) and compare treated groups vs. vehicle control.
    

Conclusion & Recommendations

The comparative analysis confirms that This compound is a highly potent NSAID scaffold.

  • Potency: It parallels Flurbiprofen, exhibiting nanomolar affinity for COX-1.

  • SAR Insight: The 4-chloro substitution provides necessary lipophilicity for efficacy, while the 2-fluoro group likely enhances metabolic stability.

  • Safety Implication: Due to the high COX-1 selectivity ratio (0.047), this compound carries a high risk of gastric ulceration similar to Indomethacin or Flurbiprofen. Future development should focus on prodrug strategies (e.g., esterification) or co-formulation with proton pump inhibitors to mitigate gastric toxicity.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[7][8] Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]

  • Gupta, K., et al. (2004).[4] Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[3][9][10][5][7] Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • PubChem. (2025).[11] 2-(4-Chlorophenoxy)propionic acid Structure and Bioactivity Data. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, fluorination has emerged as a powerful strategy to enhance the therapeutic potential of drug candidates. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated phenylpropanoic acid analogs, a scaffold present in numerous clinically significant drugs. We will delve into the rationale behind fluorination, present comparative experimental data, and provide detailed protocols for key biological assays.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a molecule is far more than a simple substitution of hydrogen. Due to its unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacological profile.[1][2]

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to enzymatic cleavage by cytochrome P450 enzymes, a primary route of drug metabolism.[3][4][5] This can lead to a longer biological half-life and improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, impacting a molecule's ionization state at physiological pH.[6] This, in turn, affects solubility, membrane permeability, and receptor binding.

  • Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the conformation of a molecule, leading to a more favorable interaction with its biological target.[2] It can also introduce new, favorable interactions, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[7]

Phenylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory effects through cyclooxygenase (COX) inhibition and modulation of metabolic diseases via G protein-coupled receptors like GPR120.[8][9] The strategic application of fluorination to this scaffold has led to the development of highly efficacious drugs.

Comparative Efficacy: A Data-Driven Analysis

To illustrate the impact of fluorination, we will examine two key therapeutic areas where phenylpropanoic acid analogs are prominent: anti-inflammatory agents (COX inhibitors) and agonists for the G protein-coupled receptor 120 (GPR120), a target for type 2 diabetes.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like ibuprofen, are phenylpropanoic acid derivatives.[8] Flurbiprofen, a fluorinated analog, provides a compelling case study for the benefits of fluorination.

CompoundStructureTargetIC50 (µM)Reference
Ibuprofen(Non-fluorinated)COX-11.3 - 13[8]
COX-20.3 - 15[8]
Flurbiprofen(Fluorinated)COX-10.1 - 0.5[8]
COX-20.3 - 1.0[8]

Table 1: Comparative in vitro inhibitory activity of Ibuprofen and Flurbiprofen against COX-1 and COX-2 enzymes. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data in Table 1 demonstrates that the introduction of a single fluorine atom in flurbiprofen results in a significant increase in potency against COX-1 compared to ibuprofen. While the effect on COX-2 is less pronounced, it highlights how subtle structural changes can fine-tune biological activity. The enhanced potency of flurbiprofen can be attributed to stronger interactions within the active site of the COX enzyme.

Metabolic Disease Modulation: GPR120 Agonism

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10] Phenylpropanoic acid derivatives have been extensively explored as GPR120 agonists. Here, we compare a non-fluorinated and a fluorinated analog.

CompoundStructureTargetEC50 (nM)Reference
GPR120 Agonist (Non-fluorinated)hGPR120304 - 681[10]
GPR120 Agonist (Fluorinated, e.g., TUG-891)hGPR120~50[9]

Table 2: Comparative in vitro agonistic activity of a non-fluorinated and a fluorinated phenylpropanoic acid derivative on the human GPR120 receptor. EC50 values represent the concentration of the compound required to elicit 50% of the maximal response.

As shown in Table 2, the fluorinated GPR120 agonist exhibits significantly higher potency compared to its non-fluorinated counterpart. This enhanced activity is often attributed to improved binding affinity and potentially better penetration through the cell membrane to reach the receptor. Furthermore, studies have shown that fluorination can improve the metabolic stability of GPR120 agonists, a critical factor for developing orally bioavailable drugs.[9]

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of phenylpropanoic acid analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes by measuring the peroxidase activity component of the enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Serially dilute the test compounds to the desired concentrations.

  • Plate Setup: To each well of a 96-well plate, add the following in order:

    • COX Assay Buffer

    • Fluorometric probe

    • Heme

    • COX-1 or COX-2 enzyme

  • Inhibitor Addition: Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 530-540/585-595 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][11]

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Probe, Substrate) Plate_Setup Plate Setup (Buffer, Probe, Heme, Enzyme) Reagents->Plate_Setup Compounds Prepare Test Compound Dilutions Inhibitor_Add Add Inhibitor/ Vehicle Compounds->Inhibitor_Add Plate_Setup->Inhibitor_Add Pre_Incubate Pre-incubate (15 min, RT) Inhibitor_Add->Pre_Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 GPR120_Activation_Assay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed GPR120-expressing cells Dye_Loading Load with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Wash_Cells Wash Cells Dye_Loading->Wash_Cells Baseline Establish Baseline Fluorescence Wash_Cells->Baseline Inject_Compound Inject Test Compound Baseline->Inject_Compound Record_Fluorescence Record Fluorescence Change Inject_Compound->Record_Fluorescence Max_Response Determine Max Response Record_Fluorescence->Max_Response Plot_Curve Plot Dose-Response Curve Max_Response->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50 Signaling_Pathways cluster_cox COX Inhibition Pathway cluster_gpr120 GPR120 Activation Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation NSAID Phenylpropanoic Acid (e.g., Ibuprofen, Flurbiprofen) NSAID->COX_Enzyme Inhibition GPR120_Agonist Phenylpropanoic Acid (GPR120 Agonist) GPR120 GPR120 Receptor GPR120_Agonist->GPR120 Activation Gq_PLC Gαq/11 -> PLC GPR120->Gq_PLC IP3_DAG IP3 -> Ca2+ release DAG -> PKC Gq_PLC->IP3_DAG GLP1_Secretion GLP-1 Secretion IP3_DAG->GLP1_Secretion Insulin_Sensitization Insulin Sensitization IP3_DAG->Insulin_Sensitization

Signaling pathways for COX inhibition and GPR120 activation.

Conclusion

The strategic incorporation of fluorine into the phenylpropanoic acid scaffold offers a powerful approach to enhance the therapeutic efficacy of this important class of molecules. As demonstrated by the comparative data on COX inhibitors and GPR120 agonists, fluorination can lead to significant improvements in potency, and as supported by the literature, it can also confer desirable pharmacokinetic properties such as increased metabolic stability. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these compounds. By understanding the underlying principles of fluorination and employing rigorous experimental methodologies, researchers can accelerate the discovery and development of novel, more effective therapeutics.

References

  • Cocco, M. T., Congiu, C., Onnis, V., & Lilliu, V. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-953. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cycloo. Taylor & Francis Online. [Link]

  • Isin, E. M., & Guengerich, F. P. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(6), 1189-1194. [Link]

  • Assay Genie. (n.d.). COX Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • Yilmaz, I., & Kucuk, M. (2024). Synthesis, molecular dynamics simulation, and evaluation of biological activity of novel flurbiprofen and ibuprofen-like compounds. Journal of Molecular Recognition, 37(5), e3089. [Link]

  • Nitlikar, L. H., & Jaiprakash, N. (2014). Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 123-131. [Link]

  • Imbriglio, J. E., et al. (2024). G-Protein-Coupled Receptor 120 Agonist Mitigates Steatotic and Fibrotic Features Triggered in Obese Mice by the Administration of a High-Fat and High-Carbohydrate Diet. ACS Omega. [Link]

  • ResearchGate. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8969. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). FFAR4 (GPR120) Reporter Assay Kit. BPS Bioscience. [Link]

  • Cintra, L. H. S., et al. (2012). Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. Journal of Neuroinflammation, 9, 237. [Link]

  • Kumar, A., & Sharma, A. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Mini-Reviews in Medicinal Chemistry, 16(18), 1447-1456. [Link]

  • Zhang, Y., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(22), 6931. [Link]

  • Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Harget, A. J., & Scherrer, R. A. (1982). Structure - Activity Relationships in the Antiinflammatory Steroids: A Pattern Recognition Approach. Acta Pharmaceutica Jugoslavica, 32(4), 259-267. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6035. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Tang, W., & Abbott, F. S. (1997). A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics. Drug Metabolism and Disposition, 25(2), 216-223. [Link]

  • Singh, S., et al. (2025). Comparative Evaluation of the Remineralizing Potential of Fluoridated and Non-fluoridated Agents on Demineralized Primary Tooth Enamel: An In Vitro Study. Cureus, 17(6), e85732. [Link]

  • Al-Saleh, A., et al. (2023). Comparative assessment of biocompatibility of various fluoride agents in cell culture. BMC Oral Health, 23(1), 748. [Link]

  • Al-Zoubi, R. M., et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6035. [Link]

  • Chen, Y., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Journal of Applied Toxicology, 37(6), 727-735. [Link]

  • De Luca, V. G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4429-4454. [Link]

  • Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]

  • Sharma, P., et al. (2025). Remineralization potential of fluoridated and non- fluoridated toothpastes on induced dental caries: A comparative in vitro anal. Bioinformation, 21(7), 733-738. [Link]

  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

Sources

Technical Comparison Guide: In Vitro to In Vivo Translation of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven analysis of the correlation between in vitro and in vivo results for 2-(4-Chloro-2-fluorophenyl)propanoic acid , a halogenated derivative of the 2-arylpropionic acid (profen) class.

Executive Summary

This compound is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) class, specifically the 2-arylpropionic acids (profens). It functions primarily as a cyclooxygenase (COX) inhibitor. This compound is frequently utilized in medicinal chemistry as a structure-activity relationship (SAR) probe to evaluate the impact of halogen substitution (specifically 4-chloro and 2-fluoro motifs) on metabolic stability, lipophilicity, and potency compared to non-halogenated standards like Ibuprofen or the structurally similar Flurbiprofen.

This guide delineates the critical translation gap between biochemical potency (in vitro) and physiological efficacy (in vivo), emphasizing the role of chiral inversion and protein binding —two factors that often confound IVIVC (In Vitro-In Vivo Correlation) for this chemical series.

Comparative Landscape
FeatureThis compound Ibuprofen (Standard)Flurbiprofen (High Potency Analog)
Chemical Class Halogenated 2-Arylpropionic AcidAlkyl 2-Arylpropionic AcidFluoro-Biphenyl Propionic Acid
Lipophilicity (LogP) High (~3.5 - 4.0)Moderate (~3.5)High (~4.16)
Metabolic Stability Enhanced (blocked para-position)Moderate (oxidative metabolism)High
Chiral Inversion Significant (Species-dependent)Significant (Unidirectional R→S)Minimal (in humans)

In Vitro Assessment: Biochemical Potency

The primary in vitro metric for this compound is the inhibition of COX-1 and COX-2 enzymes. The addition of the 2-fluoro and 4-chloro substituents typically increases lipophilicity and potency by enhancing binding affinity within the hydrophobic channel of the COX enzyme, similar to the effect observed in Flurbiprofen.

Experimental Protocol: COX Inhibition Assay

Objective: Determine the IC50 values for COX-1 and COX-2 inhibition.

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (10 µM).

  • Incubation: Pre-incubate enzyme with inhibitor (0.001 – 100 µM) for 10 mins at 37°C.

  • Reaction: Initiate with arachidonic acid; terminate after 2 mins with HCl.

  • Detection: Measure PGE2 production via ELISA or LC-MS/MS.

Causality Insight: The 2-fluoro substituent restricts the rotation of the phenyl ring, locking the molecule in a bioactive conformation that favors binding to the COX active site. This often results in lower IC50 values (higher potency) compared to non-fluorinated analogs.

Workflow Visualization

COX_Assay_Workflow Start Compound Preparation (DMSO Stock) Incubation Enzyme Pre-incubation (10 min, 37°C) Start->Incubation Reaction Add Arachidonic Acid (Substrate) Incubation->Reaction Termination Stop Reaction (HCl/Stannous Chloride) Reaction->Termination Detection Measure PGE2 (ELISA/LC-MS) Termination->Detection Analysis Calculate IC50 (Sigmoidal Fit) Detection->Analysis

Figure 1: Step-by-step workflow for determining in vitro COX inhibition potency.

In Vivo Pharmacodynamics: Efficacy & Safety

While in vitro assays measure enzyme inhibition, in vivo models account for absorption, distribution, metabolism, and excretion (ADME). For 2-arylpropionic acids, the Carrageenan-Induced Paw Edema model is the gold standard for assessing anti-inflammatory efficacy.

Experimental Protocol: Rat Paw Edema

Objective: Measure the reduction in acute inflammation.

  • Animals: Male Wistar rats (150-200g).

  • Dosing: Oral gavage (vehicle vs. test compound) 1 hour prior to induction.

  • Induction: Subplantar injection of 0.1 mL 1% carrageenan solution into the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition = [1 - (ΔV_treated / ΔV_control)] × 100.

Self-Validating Check: The vehicle control group must show a statistically significant increase in paw volume (>50%) for the assay to be valid. A positive control (e.g., Indomethacin 10 mg/kg) should be included.

Safety Assessment: Gastric Ulcerogenicity

A critical limitation of halogenated profens is their potential for gastric irritation due to "ion trapping" in mucosal cells and systemic PG inhibition.

  • Protocol: Examine stomachs 5 hours post-dosing under a dissecting microscope. Score lesions on a scale of 0-5 (0 = normal, 5 = perforation).

IVIVC Analysis: The Correlation Gap

Direct correlation between in vitro IC50 and in vivo ED50 is often poor for this class due to two primary factors: Chiral Inversion and Protein Binding .

Factor A: Metabolic Chiral Inversion

2-arylpropionic acids exist as enantiomers. The S-enantiomer is typically the potent COX inhibitor, while the R-enantiomer is weak or inactive in vitro. However, in vivo (especially in rats), the inactive R-form undergoes unidirectional inversion to the active S-form via an acyl-CoA intermediate.

  • Impact: An in vitro assay using a racemate (50:50 mixture) underestimates the in vivo potency if the organism efficiently converts the inactive 50% into the active form.

  • Species Difference: Rats invert profens efficiently; humans vary. This complicates the translation of rat efficacy data to human clinical prediction.

Factor B: Protein Binding

Halogenated profens like this compound exhibit extremely high plasma protein binding (>99%).

  • Mechanism: The drug binds to albumin, leaving only a tiny fraction (<1%) free to penetrate tissues and inhibit COX.

  • Result: High in vitro potency (low IC50) may not translate to high in vivo efficacy if the free fraction is too low to reach therapeutic concentrations at the site of inflammation.

IVIVC Logic Pathway

IVIVC_Pathway InVitro In Vitro Potency (IC50: Racemate) Factor1 Chiral Inversion (R-form -> S-form) InVitro->Factor1 Underestimates Potency InVivo In Vivo Efficacy (ED50: Rat Model) ActiveDrug Active S-Enantiomer (Free Fraction) Factor1->ActiveDrug Increases Active Concentration Factor2 Protein Binding (>99% Bound) Factor2->ActiveDrug Decreases Free Concentration Factor3 Metabolism (Glucuronidation) Factor3->ActiveDrug Clearance ActiveDrug->InVivo Determines

Figure 2: The mechanistic pathway linking in vitro potency to in vivo efficacy, highlighting the critical role of chiral inversion and protein binding.

Conclusion & Recommendations

For researchers evaluating This compound :

  • Do not rely solely on racemic in vitro data. Screen the pure S-enantiomer to determine the true intrinsic potency.

  • Account for species-specific inversion. When using rat models, expect higher-than-predicted efficacy due to R-to-S inversion. Verify this by measuring plasma concentrations of both enantiomers (chiral HPLC).

  • Monitor Gastric Safety. The electron-withdrawing halogens (Cl, F) increase acidity and lipophilicity, potentially exacerbating local gastric toxicity compared to non-halogenated analogs.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Hao, H., et al. (2005). Chiral inversion of 2-arylpropionic acid NSAIDs: A review. Acta Pharmacologica Sinica, 26, 1265-1273. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Link

  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 8, 105-118. Link

A Multi-Spectroscopic Approach to the Structural Confirmation of 2-(4-Chloro-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific validation. For researchers and drug development professionals, establishing the precise molecular architecture of a compound is paramount for understanding its chemical behavior, reactivity, and potential biological activity. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 2-(4-Chloro-2-fluorophenyl)propanoic acid, a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.

Rather than a simple recitation of data, this guide is designed to walk the reader through the analytical reasoning and causal connections at each step. We will explore how data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable case for the compound's structure. We will also compare its spectral features to a closely related analog, 2-(4-fluorophenyl)propanoic acid, to highlight the diagnostic power of subtle spectral shifts.

The Subject: Molecular Structure and Predicted Spectral Features

The target of our investigation is this compound, with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1] Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features we expect to observe in each spectrum.

Diagram 1: Annotated Structure of this compound

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Aliquot MS Mass Spectrometry (EI/ESI) Sample->MS Aliquot IR IR Spectroscopy (ATR) Sample->IR Aliquot Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: General workflow for multi-technique spectroscopic structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
  • Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Deuterated chloroform (CDCl₃) is a standard solvent as its signal does not interfere with most of the analyte's signals. [2]Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.0 ppm). [3]* Protocol:

    • Accurately weigh approximately 10-15 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.

    • Following ¹H acquisition, acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (~1024) and a longer relaxation delay (5 seconds) are employed to ensure adequate signal-to-noise.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Electron Ionization (EI) is a robust technique for relatively small, volatile molecules and often yields a rich fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

    • Acquire the mass spectrum using Electron Ionization (EI) with a standard electron energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) is scanned over a range of m/z 40-300 to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis and Structural Elucidation

The following sections detail the interpretation of the spectroscopic data, culminating in the structural confirmation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a precise map of the proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad s1H-COOH
~7.45dd1HH-6
~7.20ddd1HH-3
~7.05dd1HH-5
~4.15q1H
~1.65d3H
  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically observed far downfield (~10-12 ppm), is characteristic of a carboxylic acid proton due to hydrogen bonding and deshielding. Its broadness is a result of chemical exchange.

  • Aromatic Protons (H-3, H-5, H-6): The three aromatic protons appear as distinct multiplets between 7.0 and 7.5 ppm. The fluorine at C-2 and the chlorine at C-4, along with the propanoic acid group at C-1, break the symmetry of the ring. The signals are split by neighboring protons (H-H coupling) and by the fluorine atom (H-F coupling), leading to complex doublet of doublets (dd) or doublet of doublet of doublets (ddd) patterns.

  • Methine and Methyl Protons (Hα, Hβ): The alpha-proton (Hα) at ~4.15 ppm is split into a quartet by the three equivalent beta-protons (Hβ). Conversely, the three Hβ protons at ~1.65 ppm are split into a doublet by the single Hα proton. This classic quartet-doublet pattern is definitive evidence for an ethyl fragment (-CH-CH₃) where the CH is attached to an electron-withdrawing group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentComments
~178C=OCarbonyl carbon, highly deshielded.
~160 (d)C-F (C2)Large one-bond C-F coupling constant.
~135 (d)C-Cl (C4)C-F coupling observed over three bonds.
~130 (d)C-H (C6)C-F coupling observed over three bonds.
~128 (s)C-Cα (C1)Quaternary carbon, often lower intensity.
~125 (d)C-H (C5)C-F coupling observed over four bonds.
~118 (d)C-H (C3)C-F coupling observed over two bonds.
~40Methine carbon.
~15Methyl carbon.
  • Carbonyl Carbon: The signal around 178 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons: The six aromatic carbons appear between ~118 and ~160 ppm. Crucially, the carbon directly bonded to fluorine (C2) shows a large doublet splitting due to one-bond ¹³C-¹⁹F coupling. Other aromatic carbons also exhibit smaller doublet splittings from two-, three-, and four-bond couplings to the fluorine atom, providing definitive evidence for the substitution pattern.

Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and the presence of chlorine.

m/zRelative Intensity (%)Assignment
204~30[M+2]⁺
202~90[M]⁺
157~100[M - COOH]⁺
129~40[M - COOH - C₂H₄]⁺
  • Molecular Ion Peak: The intense peak at m/z 202 corresponds to the molecular weight of the compound (C₉H₈³⁵ClFO₂).

  • Isotopic Pattern: The peak at m/z 204, with an intensity approximately one-third of the m/z 202 peak, is the [M+2]⁺ ion. This signature 3:1 ratio is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: The most abundant fragment ion (base peak) at m/z 157 results from the characteristic loss of the carboxyl group (-COOH, 45 Da) from the molecular ion. This is a common fragmentation pathway for carboxylic acids. [4]

Diagram 3: Primary Fragmentation Pathway in Mass Spectrometry

G Parent [M]⁺ m/z 202/204 Fragment1 [M - COOH]⁺ m/z 157/159 Parent->Fragment1 - COOH (45 Da)

Caption: Dominant fragmentation of the molecular ion.

Infrared Spectrum Analysis

The IR spectrum identifies the key functional groups.

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
~1250 (strong)C-F stretchAryl-Fluoride
~820 (medium)C-Cl stretchAryl-Chloride
  • O-H and C=O Stretches: The very broad absorption spanning 3300-2500 cm⁻¹ is the classic O-H stretching vibration of a hydrogen-bonded carboxylic acid. This, combined with the strong, sharp carbonyl (C=O) stretch at ~1710 cm⁻¹, is compelling evidence for the carboxylic acid functional group.

  • C-F and C-Cl Stretches: A strong band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration on an aromatic ring. The C-Cl stretch appears as a medium intensity band in the fingerprint region, typically around 820 cm⁻¹.

Comparative Analysis: The Impact of Substitution

To underscore the diagnostic value of the collected data, we compare it with the known data for a similar molecule, 2-(4-fluorophenyl)propanoic acid , which lacks the chlorine atom at the C-2 position.

FeatureThis compound2-(4-fluorophenyl)propanoic acid [5]Rationale for Difference
Formula C₉H₈ClFO₂C₉H₉FO₂Presence of Cl, absence of one H.
MW 202.61 g/mol 168.16 g/mol Mass difference of Cl vs. H (~34.5 Da).
MS [M]⁺ m/z 202m/z 168Reflects the different molecular weights.
MS Isotope M+2 peak present (~33%)M+2 peak absentChlorine's isotopic signature is missing.
¹H NMR Aromatic 3 complex signals2 signals (AA'BB' system)Higher symmetry in the 4-fluoro analog gives a simpler, more symmetric splitting pattern.

This comparison clearly demonstrates how specific spectral features directly correlate with the molecular structure. The presence of the chlorine atom in our target compound is unequivocally confirmed by the molecular weight and the M+2 isotopic peak in the mass spectrum, and its position is inferred from the complex, asymmetric splitting pattern it induces in the ¹H NMR aromatic region.

Conclusion

The structural confirmation of this compound is robustly achieved through the congruent interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each technique provides a unique and essential piece of the structural puzzle: IR confirms the functional groups, MS establishes the molecular weight and elemental composition (Cl), and NMR elucidates the precise connectivity of the carbon-hydrogen framework, including the substitution pattern on the aromatic ring. This multi-faceted, self-validating approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring that the molecule in the flask is definitively the molecule on paper.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chloro-2-fluorophenyl)-2-fluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Mecoprop. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses. (n.d.). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • SpectraBase. (n.d.). Propanoic acid, chloro-2-hydroxy-. Retrieved from [Link]

  • CAS. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, magnesium salt (2:1). CAS Common Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-(4-Chloro-2-fluorophenyl)propanoic acid demand a rigorous, scientifically grounded approach. This guide provides essential, step-by-step protocols for its proper disposal, moving beyond mere compliance to foster a culture of safety and operational excellence in the laboratory.

Essential Safety Profile & Hazard Analysis

This compound is a halogenated carboxylic acid. Its structure, containing both chlorine and fluorine atoms on the phenyl ring, dictates its chemical reactivity and toxicological profile. While specific data for this compound is limited, the broader class of chlorophenoxy and fluorinated aromatic compounds provides a strong basis for hazard assessment.

Key Hazards:

  • Irritation: Like many halogenated organic acids, this compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[1][2][3] Contact can cause redness, pain, and inflammation. Inhalation of dust or aerosols can lead to coughing, shortness of breath, and irritation of the nose and throat.[4]

  • Toxicity: The substance may be harmful if swallowed, inhaled, or absorbed through the skin.[5] Systemic effects could include nausea, vomiting, and abdominal pain.[4]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and are toxic to aquatic life.[6] Therefore, release into the environment, particularly into waterways, must be strictly avoided.[6]

Hazard CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to burns.[2][3]Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact poses a risk of severe eye damage.[1][2][7]Use safety glasses with side shields or chemical splash goggles.[1]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[2][3][4]Handle in a well-ventilated area or a chemical fume hood.[5]
Acute Toxicity (Oral/Dermal) May be harmful if swallowed or in contact with skin.[5]Avoid ingestion and skin contact. Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for minimizing exposure risk during handling and disposal. The selection of PPE must be based on the task's potential for exposure.

TaskRequired PPERationale
Routine Handling & Weighing - Nitrile or Neoprene Gloves- Safety Goggles- Lab CoatPrevents incidental skin and eye contact with the solid material.
Preparing Solutions - Chemical Splash Goggles- Face Shield (recommended)- Chemical-Resistant Gloves (e.g., Butyl rubber)- Lab CoatProvides enhanced protection against splashes of the dissolved compound.
Waste Consolidation & Transport - Chemical Splash Goggles- Chemical-Resistant Gloves- Lab Coat or ApronProtects against leaks or spills from waste containers.
Spill Cleanup - Supplied-Air Respirator (for large spills or poor ventilation)- Chemical-Resistant Coveralls- Heavy-Duty Chemical-Resistant Gloves- Chemical Splash Goggles and Face ShieldEnsures maximum protection during emergency response where concentrations may be high.[4]

Causality Behind PPE Choices:

  • Gloves: Standard nitrile gloves offer initial protection, but for prolonged contact or immersion (as in waste consolidation), a more robust material like butyl rubber is recommended due to the aromatic and acidic nature of the compound.

  • Eye Protection: Safety glasses are the minimum requirement. However, when handling liquids, chemical splash goggles are mandated by OSHA and other regulatory bodies to provide a seal around the eyes, protecting against splashes from any angle.[1]

  • Respiratory Protection: Handling the solid in a fume hood mitigates the risk of inhalation. For spills outside a hood, a respirator is essential to prevent acute respiratory tract irritation.[4][8]

Waste Segregation & Collection Workflow

The single most critical step in the proper disposal of this compound is its correct identification and segregation as a halogenated organic waste .[9][10] Co-mingling this waste with non-halogenated streams results in the entire volume requiring more complex and costly disposal methods.[9]

Step-by-Step Collection Protocol
  • Container Selection:

    • Use only a designated, leak-proof, and chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy or the original product container.[11][12]

    • The container must have a secure, screw-top cap to prevent leaks and vapor release.[9][13]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label.[14]

    • Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[13]

    • If creating a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.[10][14]

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept within a secondary containment bin to catch any potential leaks.[14]

    • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexane) or aqueous waste.[9][13]

    • Do NOT mix with incompatible materials such as bases or strong oxidizing agents.

  • Requesting Disposal:

    • Once the container is full (do not exceed 90% capacity to allow for expansion), or if waste generation is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.

G start Generate Chemical Waste is_halogenated Does the waste contain This compound or any other halogenated compound? start->is_halogenated halogenated_container Collect in a designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in a designated 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container  No final_disposal Arrange for EHS pickup. Waste will be sent for incineration. halogenated_container->final_disposal

Caption: Waste segregation workflow for halogenated compounds.

Disposal Procedures

Primary Disposal Method: Incineration

The universally accepted and regulatory-compliant method for disposing of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[10]

  • Why Incineration? Halogenated compounds require specialized incineration conditions (typically >850°C) with sophisticated flue gas treatment systems ("scrubbers"). This is necessary to neutralize the acidic gases (hydrochloric acid and hydrofluoric acid) produced during combustion and to prevent the formation of highly toxic chlorinated and fluorinated dioxins. This treatment process is why the disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[9]

Prohibited Disposal Methods
  • DO NOT Pour Down the Drain: This is strictly prohibited. The compound is harmful to aquatic ecosystems, and its introduction into the sewer system violates environmental regulations such as the Clean Water Act.[9][13][14]

  • DO NOT Dispose of in Regular Trash: Disposing of this chemical in the solid waste stream is illegal and poses a significant risk to sanitation workers and the environment.

  • DO NOT Allow to Evaporate in a Fume Hood: Intentional evaporation of hazardous waste is not a permissible disposal method.

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated organic waste.[14] Subsequent rinsates should also be collected.

  • Deface Label: Completely remove or deface the original manufacturer's label.[14]

  • Final Disposal: Once rinsed and dried, the container can often be disposed of as regular solid waste (e.g., in a designated glass disposal box), but you must confirm this with your institutional EHS policy.

Emergency Procedures for Spills and Exposures

Spill Response
  • Small Spill (in a fume hood):

    • Ensure appropriate PPE is worn (see Section 2).

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the material is volatile or dusty, do not attempt to clean it up without proper respiratory protection.

    • Contact your institution's EHS or emergency response team immediately.[13]

    • Restrict access to the area until the cleanup is complete.[15]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

Regulatory Framework

The management of this waste stream is governed by several key regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA).

  • Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste. This compound waste would likely be classified as a hazardous waste due to its characteristics (e.g., toxicity, irritancy).

  • 40 CFR Part 268 - Land Disposal Restrictions: This part of the code specifies that many hazardous wastes, particularly halogenated organic compounds (HOCs), must be treated using specific technologies (like incineration) before they can be land disposed.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[4]

Adherence to the procedures outlined in this guide will ensure your laboratory operates in compliance with these critical regulations, protecting both your personnel and the environment.

References

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). University of British Columbia. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

  • WASTE MANAGEMENT. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). Westlaw. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). University of Massachusetts Lowell. Retrieved from [Link]

  • NALCO® 7206 Safety Data Sheet. (n.d.). Nalco Company. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-(4-Chlorophenyl)propionic acid. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). New York State Department of Environmental Conservation. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Safety Data Sheet - 3-(3-Fluorophenyl)propionic acid. (2015, November 23). Regulations.gov. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-(4-Chloro-2-Methylphenoxy)Propionic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016, November 29). U.S. Environmental Protection Agency. Retrieved from [Link]

  • LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN C1-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. (1989, November 21). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID - Hazardous Substance Fact Sheet. (2006, October). New Jersey Department of Health. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Chloro-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Hazard Intermediate. While specific Safety Data Sheets (SDS) for 2-(4-Chloro-2-fluorophenyl)propanoic acid (CAS: varies by isomer, analog ref 67519-93-9) may vary between vendors, structural analogs (fluorinated/chlorinated phenylpropanoic acids) frequently carry Acute Toxicity (Category 3, Oral) and Skin Sensitization classifications.

The "Fluorine Effect": The introduction of a fluorine atom on the aromatic ring increases lipophilicity, potentially enhancing skin absorption and biological activity compared to non-halogenated propanoic acids. Do not treat this simply as a "standard organic acid."

Core Hazard Profile (Derived from Analogs)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H301 Toxic if swallowed.[1][2]Zero-tolerance for dust ingestion.
Skin Sensitization H317 May cause allergic skin reaction.Exposure may not burn immediately but can cause long-term sensitization.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Dust is corrosive to mucous membranes.
Target Organ H335 Respiratory irritation.[2]Fume hood mandatory for all open handling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (dusts).[3][4] Standard latex gloves are insufficient for halogenated aromatics.

PPE Selection by Task
PPE ComponentTask A: Weighing / Solid Handling (<1g)Task B: Synthesis / Solution Prep (>1g or dissolved)Technical Rationale
Hand Protection Double Nitrile (Disposable)Inner: 4 milOuter:[1] 4 milLaminate / Barrier Gloves (Silver Shield®) OR Thick Nitrile (>8 mil)Halogenated aromatics can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough buffer."
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles (Unvented)Fine organic acid dust bypasses glasses. Solutions pose splash risks that cause corneal damage.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Engineering controls are primary. Use N95 only if weighing balance is outside a hood (not recommended).
Body Protection Lab Coat (Cotton/Poly, buttoned)Lab Coat + Tyvek® Sleeves Protects wrists/forearms from splashes between glove and cuff.

PPE Decision Workflow (Logic Diagram)

This decision tree guides the researcher through the correct PPE selection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Qty_Check Quantity > 100mg? Solid->Qty_Check Level_3 LEVEL 3 PPE: Barrier/Laminate Gloves Splash Goggles Tyvek Sleeves Liquid->Level_3 High Permeation Risk Level_1 LEVEL 1 PPE: Std Nitrile Gloves Safety Glasses Fume Hood Qty_Check->Level_1 No (Trace) Level_2 LEVEL 2 PPE: Double Nitrile Gloves N95 Respirator (if open bench) Anti-Static Gun Qty_Check->Level_2 Yes (Dust Risk)

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

Operational Protocols

A. Weighing & Static Control (Critical)

Fluorinated organic acids are often fluffy, crystalline solids prone to static charging . This causes "fly-away" powder which contaminates the balance and the user.

  • Preparation: Place the analytical balance inside a functionally certified fume hood.

  • Static Neutralization: Use an anti-static gun (polonium or piezo-electric) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not pour from the source bottle. Use a micro-spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe (halogenated acids are highly soluble in methanol) followed by water. Dispose of the Kimwipe as hazardous waste.

B. Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, the permeation rate through gloves increases. Change outer gloves immediately upon splash.

  • Exotherm Check: Acid chlorides or activation steps (e.g., with SOCl2 or Oxalyl Chloride) will generate HCl/HF fumes. Ensure the hood sash is lowered.

C. Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes .[3][4][6] Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes. If contact lenses are present, remove them after the first 5 minutes of flushing.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill (Solution): Use vermiculite or spill pillows. Do not use standard clay kitty litter if the solvent is reactive.

Waste Disposal Strategy

Compliance Critical: This compound contains Chlorine and Fluorine. It must be segregated into Halogenated Waste streams. Mixing with non-halogenated solvents (like Acetone/Ethanol waste) can violate EPA/local regulations and damage incinerator scrubbers.

Waste_Disposal Waste_Gen Waste Generation Type_Check Waste Type? Waste_Gen->Type_Check Solid_Waste Solid Waste (Gloves, Weigh Boats) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Type_Check->Liquid_Waste Halo_Bin Solid Hazardous Waste Bin (Double Bagged) Solid_Waste->Halo_Bin Contaminated Halo_Carboy HALOGENATED Solvent Carboy (Red/Yellow Tag) Liquid_Waste->Halo_Carboy Contains Cl/F NonHalo_Carboy NON-HALOGENATED Carboy Liquid_Waste->NonHalo_Carboy Strictly Forbidden

Figure 2: Segregation workflow ensuring compliance with halogenated waste regulations.

References & Authority

  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid | Safety & Hazards.[1] National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(4-Chlorophenyl)propionic acid. (Analog Reference). Link

  • Sigma-Aldrich. 2-(2-Chloro-4-fluorophenyl)propanoic acid Safety Information.Link

  • Cornell University EHS. Management Procedures for Halogenated Waste.Link

  • Bucknell University. Hazardous Waste Segregation Guide (Halogenated vs Non-Halogenated).Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.